molecular formula C12H12O6 B1195025 Polyvinyl acetate phthalate CAS No. 53237-50-6

Polyvinyl acetate phthalate

Cat. No.: B1195025
CAS No.: 53237-50-6
M. Wt: 252.22 g/mol
InChI Key: LUJQXGBDWAGQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyvinyl acetate phthalate (PVAP), CAS 34481-48-6, is a polymer used extensively in pharmaceutical research, primarily as an excipient for enteric coatings of oral solid dosage forms such as tablets and capsules . Its core function is to act as a barrier that remains intact in the acidic environment of the stomach (protecting acid-labile drugs or preventing gastric irritation) and then dissolves and releases the active pharmaceutical ingredient in the higher pH environment of the small intestine, typically above pH 5 . This sharp pH-dependent solubility profile around pH 4.5-5.0 is due to its structure as a partial ester of phthalic acid and a partially hydrolyzed polyvinyl acetate backbone . Beyond its traditional role, PVAP is a subject of modern pharmaceutical engineering research for developing amorphous solid dispersions (ASDs) via techniques like hot-melt extrusion to enhance the bioavailability of poorly soluble drugs . When processed with a suitable plasticizer like PEG 3000, PVAP forms robust ASDs that can generate a supersaturated drug solution in intestinal pH conditions, with studies showing performance comparable to or superior to other common pH-dependent polymers like HPMCAS . It is important to distinguish PVAP from low molecular weight phthalates of regulatory concern; as a polymeric monoester, it has a distinct toxicological profile, and a developmental toxicity study in rats concluded it was not toxic at dietary concentrations up to 3% . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethenyl acetate;phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJQXGBDWAGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956012
Record name Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1)
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Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34481-48-6, 53237-50-6
Record name Polyvinyl acetate phthalate [NF]
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Record name Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Polymerization Research of Polyvinyl Acetate Phthalate

Fundamental Principles of Esterification in Polyvinyl Acetate (B1210297) Phthalate (B1215562) Synthesis

The core of PVAP synthesis lies in the esterification of a partially hydrolyzed polyvinyl acetate. smolecule.com This reaction transforms the starting polymer into a functionalized product with tailored properties.

Reaction Mechanisms of Polyvinyl Acetate with Phthalic Anhydride (B1165640)

The synthesis of PVAP involves the reaction of partially hydrolyzed polyvinyl acetate with phthalic anhydride. google.com In this process, the hydroxyl groups present on the partially hydrolyzed polyvinyl acetate backbone act as nucleophiles, attacking the carbonyl carbon of the phthalic anhydride molecule. This reaction leads to the opening of the anhydride ring and the formation of a mono-ester of phthalic acid, with the other carboxylic acid group remaining free. This free carboxylic group is a key structural feature that confers the pH-dependent solubility to PVAP. The reaction is typically carried out in an inert solvent at elevated temperatures to facilitate the esterification process. google.com The extent of phthalylation, and thus the final properties of the PVAP, can be controlled by the reaction conditions, including the ratio of reactants, temperature, and reaction time.

Catalytic Systems and Reaction Kinetics in PVAP Synthesis

The esterification reaction for PVAP synthesis is often facilitated by a catalyst. smolecule.com While the reaction can proceed without a catalyst, particularly at higher temperatures, the use of a catalyst can increase the reaction rate and allow for milder reaction conditions. Both acidic and basic catalysts can be employed. For instance, sulfuric acid has been used as a catalyst in the synthesis of a similar polymer, o-phthalic acid mono-esterified polyvinyl alcohol. researchgate.net In some patented methods, pyridine (B92270) is used as a solvent and also acts as a basic catalyst. google.com

The kinetics of the PVAP synthesis are influenced by several factors, including temperature, catalyst concentration, and the concentration of the reactants. nih.gov The reaction rate typically increases with temperature and catalyst concentration. nih.gov The study of reaction kinetics is crucial for optimizing the synthesis process to achieve the desired degree of phthalyl group substitution and molecular weight in a controlled and efficient manner. adktroutguide.com The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) to track the formation of the ester and carboxylic acid functional groups. researchgate.netnih.gov

Advanced Synthesis Approaches for Polyvinyl Acetate Phthalate Derivatives

To further tailor the properties of PVAP for specific applications, advanced synthesis methodologies have been explored. These approaches aim to control the polymer architecture, introduce new functionalities, and optimize key parameters like molecular weight and substitution degree.

Controlled Radical Polymerization Techniques for PVAP Architecture

Controlled/living radical polymerization (CRP) techniques offer a powerful tool for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. researchgate.netias.ac.in While the direct synthesis of PVAP via CRP is not commonly reported, the principles of CRP can be applied to the synthesis of the polyvinyl acetate precursor. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and cobalt-mediated radical polymerization have been successfully employed to synthesize well-defined poly(vinyl acetate). researchgate.netrsc.org This controlled PVAc can then be subsequently functionalized with phthalic anhydride to yield PVAP with a more controlled architecture. This approach allows for the preparation of PVAP with specific block copolymer structures or other advanced architectures, which could lead to novel properties and applications. For instance, synthesizing branched polyvinyl acetate via redox-initiated radical copolymerization has been demonstrated as a facile approach. rsc.org

Graft Copolymerization Strategies for PVAP Functionalization

Graft copolymerization is a versatile method for modifying the properties of polymers by attaching side chains of a different polymer onto the main polymer backbone. researchgate.netscirp.org In the context of PVAP, graft copolymerization can be used to introduce new functionalities and alter its physical and chemical properties. For example, grafting other polymer chains onto the PVAP backbone could enhance its mucoadhesive properties, modify its dissolution profile, or improve its compatibility with certain drugs. nih.gov

One approach involves using a "grafting-from" technique, where initiator sites are created on the PVAP backbone, and a second monomer is then polymerized from these sites. researchgate.net Alternatively, a "grafting-to" method can be used, where pre-synthesized polymer chains with reactive end groups are attached to the PVAP backbone. ucl.ac.uk The choice of the grafted polymer and the grafting technique allows for the creation of a wide range of functionalized PVAP derivatives with tailored properties.

Optimization of Reaction Conditions for Molecular Weight and Substitution Degree Control

The molecular weight and the degree of phthalyl substitution are critical parameters that determine the performance of PVAP. The United States Pharmacopeia specifies that PVAP should contain between 55.0% and 62.0% of phthalyl groups. drugfuture.com The molecular weight of the starting polyvinyl acetate and the reaction conditions of the esterification process directly influence these properties. google.com

Key parameters that can be optimized include:

Reaction Temperature: Higher temperatures generally lead to a higher degree of substitution but can also cause degradation of the polymer. smolecule.com

Reaction Time: Longer reaction times typically result in a higher degree of substitution. researchgate.net

Catalyst Concentration: The amount of catalyst can affect the reaction rate and the final degree of substitution. researchgate.netunizar.es

Reactant Ratio: The molar ratio of phthalic anhydride to the hydroxyl groups on the polyvinyl acetate backbone is a crucial factor in controlling the degree of substitution.

By carefully controlling these parameters, it is possible to synthesize PVAP with a specific molecular weight and degree of substitution, thereby tailoring its properties for optimal performance in pharmaceutical formulations.

Interactive Data Table: Factors Influencing PVAP Synthesis

ParameterEffect on Molecular WeightEffect on Substitution Degree
Reaction Temperature Can lead to degradation at very high temperatures.Increases with temperature.
Reaction Time Generally has a minor effect on the final polymer molecular weight.Increases with time until equilibrium is reached.
Catalyst Concentration Can influence side reactions that may affect molecular weight.Increases with higher catalyst concentration.
Reactant Ratio (Phthalic Anhydride/PVOH) Not a direct influence on the final polymer molecular weight.Directly proportional; higher ratio leads to higher substitution.

Industrial Scale-Up Research and Process Optimization in PVAP Production

The transition from laboratory-scale synthesis to industrial production of this compound (PVAP) necessitates rigorous research into scalable and efficient manufacturing processes. A key focus in recent years has been the optimization of production methodologies to ensure consistent product quality, enhance efficiency, and adhere to increasingly stringent environmental and safety standards. This section explores critical aspects of industrial scale-up, with a particular emphasis on hot-melt extrusion as a modern processing technique, the influence of various process parameters on the final polymer attributes, and the drive towards more sustainable manufacturing practices.

Hot-Melt Extrusion (HME) as a Processing Methodology for PVAP

Hot-Melt Extrusion (HME) has emerged as a significant technology in pharmaceutical manufacturing, offering a solvent-free method for producing a variety of dosage forms, including amorphous solid dispersions. nih.govdiva-portal.org For a polymer like PVAP, which has a high glass transition temperature, HME presents a viable, continuous processing option. diva-portal.orgresearchgate.net However, the inherent properties of PVAP, particularly its high melt viscosity, present challenges to its processability via HME.

Research has shown that neat PVAP is difficult to extrude. researchgate.net To overcome this, plasticizers are incorporated into the formulation. Studies have evaluated various plasticizers, with polyethylene (B3416737) glycol (PEG), particularly PEG 3000, being identified as an effective agent to reduce the glass transition temperature and melt viscosity of PVAP, thus enabling extrusion at lower, more manageable temperatures. researchgate.net For instance, the addition of 10% (w/w) PEG 3000 has been demonstrated to be effective for processing. nih.govlpnu.ua This combination allows for the creation of amorphous solid dispersions which can enhance the solubility of poorly water-soluble active pharmaceutical ingredients. nih.govlpnu.ua

The HME process for PVAP typically involves blending the polymer with a plasticizer and then feeding this mixture into a heated extruder. nih.gov Inside the extruder, the material is conveyed, mixed, and melted by the rotating screws before being forced through a die to form the desired shape, such as strands or films. diva-portal.org This technique is advantageous as it is a continuous process, minimizes the use of organic solvents, and allows for the molecular-level mixing of components. diva-portal.org

Influence of Process Parameters on Polymerization and Product Attributes in HME

The quality and characteristics of the final PVAP product when processed by HME are highly dependent on the careful control of various process parameters. The primary parameters that influence the process and product attributes include temperature, feed rate, and screw speed. nih.govnih.gov

One of the main concerns during the HME of PVAP is the potential for thermal degradation, which can lead to the cleavage of its phthalic acid and acetic acid moieties. nih.govresearchgate.net The processing temperature is a critical factor; for example, a PVAP/PEG 3000 blend has been successfully extruded at temperatures of 120 °C and 140 °C. mdpi.com However, higher temperatures can increase the degradation of the polymer. researchgate.net

The feed rate of the material into the extruder also plays a crucial role. At a constant temperature, a higher feed rate can lead to an increased torque due to a higher degree of fill in the extruder barrel. mdpi.com The interplay between temperature and feed rate affects the specific mechanical energy (SME) put into the material, which is a measure of the mechanical energy input. researchgate.netmdpi.com Higher temperatures generally lead to lower melt viscosity and thus lower SME at the same feed rate. researchgate.net

The following interactive data tables, based on published research findings, illustrate the impact of HME process parameters on key attributes of a PVAP/PEG 3000 (90:10 w/w) blend.

Table 1: Effect of HME Process Parameters on Torque and Specific Mechanical Energy (SME)

Temperature (°C)Feed Rate (g/min)Torque (%)SME (kWh/kg)
120131.4 ± 1.60.470
120240.4 ± 1.20.302
120345.8 ± 0.60.228
140119.7 ± 1.10.295
140220.6 ± 0.60.154
140321.2 ± 0.20.106

Table 2: Influence of HME Process Parameters on the Content of Free Acids in PVAP Extrudate

ConditionPhthalic Acid (%)Acetic Acid (%)
Unprocessed PVAP0.70 ± 0.010.66 ± 0.01
120°C, 1 g/min4.32 ± 0.070.75 ± 0.01
120°C, 2 g/min3.88 ± 0.030.72 ± 0.01
120°C, 3 g/min3.50 ± 0.050.70 ± 0.01
140°C, 1 g/min6.20 ± 0.060.94 ± 0.01
140°C, 2 g/min5.09 ± 0.040.85 ± 0.01
140°C, 3 g/min4.53 ± 0.030.80 ± 0.01

These tables clearly demonstrate that both higher temperatures and lower feed rates (which correspond to longer residence times) lead to an increased formation of free phthalic and acetic acid, indicating a higher degree of polymer degradation. researchgate.netmdpi.com Therefore, process optimization is a critical step to minimize degradation while ensuring a homogenous, amorphous product. Studies have also noted that the dissolution time of PVAP is only slightly influenced by these different process parameters. lpnu.uanih.gov

Development of Sustainable Synthesis Routes and Green Chemistry Principles

In line with the global push for environmentally responsible manufacturing, significant research efforts are being directed towards the development of sustainable synthesis routes for polymers like PVAP, guided by the principles of green chemistry. lpnu.ua These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and utilization of renewable feedstocks, among others. researchgate.net

For PVAP, the sustainability focus largely centers on its precursor, polyvinyl acetate (PVAc), which is synthesized from the vinyl acetate monomer (VAM). mcgroup.co.uk Traditionally, VAM production has relied on petrochemical feedstocks. mcgroup.co.uk However, research is actively exploring the use of bio-based resources. One promising approach involves the production of acetic acid, a key component for VAM synthesis, from renewable sources such as soybean oil or other forms of biomass. mdpi.comresourcewise.comresearchgate.net This bio-based acetic acid can then be reacted with ethylene, which can also be derived from renewable ethanol (B145695), to produce VAM. mdpi.com This route offers a significant reduction in the carbon footprint associated with the polymer's lifecycle. rsc.org

The application of these green chemistry principles not only mitigates the environmental impact of PVAP production but can also lead to more efficient and economically viable manufacturing processes in the long term.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Polyvinyl Acetate Phthalate Research

Vibrational Spectroscopy for Structural Elucidation and Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the molecular structure and intermolecular interactions of PVAP. These non-destructive techniques probe the vibrational modes of molecules, providing a unique fingerprint of the polymer's chemical composition.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in PVAP Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in PVAP and studying the effects of additives like plasticizers. The FTIR spectrum of polyvinyl acetate (B1210297) (PVAc) displays characteristic absorbance bands corresponding to its various functional groups. A strong band due to the carbonyl group (C=O) of the acetate ester is typically observed around 1728-1735 cm⁻¹. researchgate.netsciepub.com Other significant bands for PVAc include those at approximately 1433 cm⁻¹, 1370 cm⁻¹, 1224 cm⁻¹, and 1016 cm⁻¹. sciepub.com The bands at 1224 cm⁻¹ and 1016 cm⁻¹ are particularly useful for the identification and quantification of PVAc. sciepub.com

The presence of the phthalate (B1215562) group in PVAP introduces additional characteristic absorption bands. The ortho-aromatic substitution pattern of the phthalate group gives rise to a strong absorbance band around 741 cm⁻¹. hpst.cz This band, along with a doublet observed at approximately 1601 cm⁻¹ and 1581 cm⁻¹, which is attributed to the aromatic ring quadrant stretching vibration, can be used to identify and quantify phthalates. hpst.cz The region between 800 and 650 cm⁻¹ in the infrared spectrum is also beneficial for distinguishing phthalates. nih.gov

The addition of plasticizers, which are often necessary to modify the physical properties of PVAP, can be monitored using FTIR. The technique can detect the presence of plasticizers and their influence on the polymer matrix. scribd.comthermofisher.com Attenuated Total Reflectance (ATR)-FTIR is a commonly used sampling technique that allows for the direct analysis of solid samples with minimal preparation. scribd.com

Interactive Table:

Table 1: Characteristic FTIR Absorption Bands for Polyvinyl Acetate Phthalate (PVAP)
Wavenumber (cm⁻¹) Assignment Moiety
~1730 C=O Stretching Acetate Group
~1225 Asymmetric C-O Stretching Acetate Group
~1016 Symmetric C-O Stretching Acetate Group
~741 Ortho-Aromatic C-H Bending Phthalate Group

Raman Spectroscopy for Molecular Structure and Conformational Analysis

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular structure and conformation of PVAP. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. nih.gov This makes it well-suited for studying the hydrocarbon backbone and the aromatic rings of the phthalate groups in PVAP.

The Raman spectrum of PVAc shows characteristic bands at 855 cm⁻¹ and 920 cm⁻¹ (C-C stretching), 1128 cm⁻¹ (C-O stretching, O-H bending), 1360 cm⁻¹, and 1440 cm⁻¹ (C-H and O-H bending). nih.gov For phthalate esters, a set of characteristic Raman bands can be used for their identification. nih.gov For instance, vinyl acetate-based emulsions plasticized with diisobutyl phthalate (DiBP) exhibit Raman bands at 650, 1040, 1579, and 1600 cm⁻¹. nih.gov The regions between 600–700 cm⁻¹, 950–1100 cm⁻¹, and 1550–1650 cm⁻¹ are particularly important for distinguishing between plasticized and non-plasticized formulations. nih.gov

Raman spectroscopy can be used for both qualitative identification and quantitative analysis of phthalate content in polymers. nih.govdtu.dk By using appropriate reference samples, the intensity of the Raman signal for the phthalate can be correlated to its concentration within the polymer matrix. dtu.dk

Interactive Table:

Table 2: Characteristic Raman Bands for Polyvinyl Acetate and Phthalate Moieties
Wavenumber (cm⁻¹) Assignment Moiety
855, 920 C-C Stretching Polyvinyl Acetate
1128 C-O Stretching, O-H Bending Polyvinyl Acetate
1360, 1440 C-H and O-H Bending Polyvinyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of PVAP at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR provide quantitative and qualitative information about the polymer's architecture, composition, and the nature of its pendant groups.

Proton Nuclear Magnetic Resonance (¹H NMR) for Polymer Quantification

¹H NMR spectroscopy is a highly effective method for identifying and quantifying the components of PVAP. The ¹H NMR spectrum of PVAc exhibits characteristic signals for the methine proton of the polymer backbone and the methyl protons of the acetate group. The methine proton of the terminal vinyl acetate group can be observed at around 6.63 ppm. researchgate.net

For the phthalate moiety, the protons on the aromatic ring typically appear in the region around 7 ppm. nih.gov The α-CH₂ groups adjacent to the ester bond resonate between 3 and 4 ppm. nih.gov The quantitative nature of ¹H NMR allows for the determination of the relative amounts of the vinyl acetate and phthalate components in the copolymer. This is achieved by integrating the signals corresponding to specific protons of each moiety. ¹H NMR is sensitive enough to detect and quantify even minor components in a polymer formulation. nih.gov

Interactive Table:

Table 3: Typical ¹H NMR Chemical Shifts for this compound (PVAP)
Chemical Shift (ppm) Assignment Moiety
~7.0 Aromatic Protons Phthalate
3.0 - 4.0 α-CH₂ Protons Phthalate
4.8 - 5.2 Backbone Methine Proton Acetate

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone and Phthalate Group Characterization

¹³C NMR spectroscopy provides more detailed information about the carbon skeleton of PVAP, allowing for the characterization of the polymer backbone and the phthalate groups. In the ¹³C NMR spectrum of PVAP, the carbonyl carbon of the acetate group resonates at approximately 170 ppm. The carbonyl/carboxyl carbons of the phthalate group appear at around 167 ppm. The aromatic carbons of the phthalate ring are observed in the range of 128-134 ppm.

The methine and methylene (B1212753) carbons of the polyvinyl acetate backbone also give rise to characteristic signals. The chain methine groups in acetate and alcohol units are found between 63.3 and 68.4 ppm, while the chain methylene groups in acetate units are observed between 35.0 and 42.3 ppm. researchgate.net The methyl groups of the acetate side chains appear at approximately 20.73 ppm. researchgate.net ¹³C NMR is particularly useful for studying the microstructure of the polymer, including the distribution of the acetate and phthalate groups along the polymer chain.

Interactive Table:

Table 4: Typical ¹³C NMR Chemical Shifts for this compound (PVAP) Moieties
Chemical Shift (ppm) Assignment Moiety
~170 Carbonyl Carbon (C=O) Acetate
~167 Carbonyl/Carboxyl Carbons Phthalate
128 - 134 Aromatic Carbons Phthalate
63.3 - 68.4 Chain Methine Carbons Acetate/Alcohol
35.0 - 42.3 Chain Methylene Carbons Acetate

Thermal Analysis Techniques in PVAP Research

Thermal analysis techniques are essential for understanding the thermal properties and stability of PVAP. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the polymer's glass transition temperature, melting behavior, and thermal degradation profile.

The thermal stability of PVAP can be assessed using TGA, which measures the change in mass of a sample as a function of temperature. The degradation of PVAP can lead to the cleavage of ester linkages, releasing volatile products like acetic acid from the vinyl acetate portion and phthalic anhydride (B1165640) or related derivatives from the phthalate group.

DSC is used to determine the glass transition temperature (Tg) of PVAP. The Tg is a critical parameter that influences the material's mechanical properties and processing conditions. Neat PVAP can exhibit two glass transition temperatures, a smaller one at 46°C and a more prominent one at 116°C. The addition of plasticizers, such as polyethylene (B3416737) glycol (PEG) 3000, can lower the Tg of PVAP. For instance, a blend of PVAP with 10% (w/w) PEG 3000 was found to have a single glass transition temperature of 65.7 ± 0.1 °C. nih.gov This demonstrates the effectiveness of plasticizers in modifying the thermal properties of PVAP for specific applications like hot-melt extrusion. nih.govresearchgate.net

Interactive Table:

Table 5: Thermal Properties of this compound (PVAP) and its Blend
Material Glass Transition Temperature (Tg) Technique
Neat PVAP 46°C and 116°C DSC

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Amorphous State Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For this compound, DSC is instrumental in determining its glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is a characteristic feature of amorphous polymers like PVAP.

Research has shown that PVAP can exhibit complex thermal behavior. In one study, two distinct glass transition temperatures were observed for PVAP: a smaller transition at 46 °C and a more significant one at 116 °C. nih.gov The lower Tg might be indicative of the presence of polyvinyl acetate impurities within the polymer matrix. nih.gov In formulations where PVAP is blended with plasticizers, such as polyethylene glycol (PEG) 3000, the glass transition temperature can be significantly altered. For a blend of PVAP with 10% (w/w) PEG 3000, a single glass transition temperature was reported at approximately 65.7 ± 0.1 °C. nih.gov The absence of melting endotherms in the DSC thermograms of such blends confirms the amorphous nature of the system and the miscibility of the components. nih.gov

The determination of Tg is vital for predicting the physical stability and processing conditions of PVAP formulations. Knowledge of the glass transition helps in designing appropriate storage conditions to prevent unwanted physical changes and in optimizing manufacturing processes like hot-melt extrusion.

Table 1: Glass Transition Temperatures (Tg) of this compound and its Blend

SampleGlass Transition Temperature (Tg)
This compound (PVAP)46 °C and 116 °C nih.gov
PVAP / PEG 3000 Blend (90/10 w/w)65.7 ± 0.1 °C nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment and Degradation Onset

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of polymers like this compound and determining the onset temperature of its degradation.

In a typical TGA experiment for PVAP, the sample is heated at a constant rate, and the weight loss is recorded. A study investigating the thermal stability of PVAP utilized a temperature gradient from 25 to 350 °C with a heating rate of 10 K/min under a nitrogen purge. nih.gov Such analysis reveals the temperature at which significant weight loss begins, indicating the onset of thermal decomposition. Isothermal TGA studies, where the sample is held at a constant temperature for a period, can also be performed to assess stability over time at specific processing temperatures. For instance, isothermal investigations of PVAP have been conducted at 120 °C and 140 °C for 30 minutes. nih.gov

The degradation of PVAP is a concern, particularly in processes involving heat, such as hot-melt extrusion, as it can lead to the cleavage of the phthalate and acetate moieties. nih.gov Understanding the thermal stability profile from TGA is therefore essential for defining the processing window and ensuring the integrity of the polymer during manufacturing.

Table 2: Thermal Stability Data for this compound

Analysis TypeConditionsObservation
Dynamic TGA25 to 350 °C at 10 K/min nih.govOnset of significant weight loss indicates thermal degradation temperature.
Isothermal TGA120 °C for 30 min nih.govAssesses weight loss at a constant processing temperature.
Isothermal TGA140 °C for 30 min nih.govAssesses weight loss at a higher constant processing temperature.

Chromatographic Methods for Molecular Weight Distribution and Purity Assessment

Chromatographic techniques are indispensable for separating and analyzing the components of a polymer sample. For this compound, these methods provide crucial information about its molecular weight distribution and can be used to identify and quantify impurities or degradation products.

Gel Permeation Chromatography (GPC) for Polymer Chain Length Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.net The principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time.

For this compound, GPC is used to obtain key molecular weight parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is critical as the molecular weight and its distribution significantly influence the physical properties of the polymer, including its viscosity, mechanical strength, and dissolution characteristics. The analysis is typically performed by dissolving the polymer in a suitable solvent and passing it through a GPC system equipped with a refractive index or other concentration-sensitive detector.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Polymer Identification and Degradation Product Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a highly sensitive analytical technique used for the chemical characterization of materials that are not sufficiently volatile for direct injection into a gas chromatograph. nih.gov The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. researchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry.

Py-GC/MS is a valuable tool for the analysis of this compound. It can be used for the unequivocal identification of the polymer by analyzing its characteristic pyrolysis products. The thermal degradation of PVAP would lead to the cleavage of the ester linkages, releasing volatile products such as acetic acid from the vinyl acetate portion and phthalic anhydride or related phthalate derivatives from the phthalate group. chromatographyonline.com The resulting pyrogram provides a chemical "fingerprint" of the polymer. This technique is particularly useful for identifying different types of phthalates in vinyl polymers and can distinguish between isomers based on their unique thermal decomposition products. chromatographyonline.com

X-ray Diffraction (XRD) for Solid-State Characterization and Crystallinity Studies

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of crystalline materials. For polymers, XRD is primarily used to assess the degree of crystallinity.

This compound is generally considered to be an amorphous polymer, meaning its molecular chains are arranged in a random, disordered manner rather than a well-defined crystalline lattice. XRD analysis of PVAP typically shows a broad, diffuse halo in the diffractogram, which is characteristic of an amorphous solid. nih.gov The absence of sharp Bragg peaks, which are indicative of crystalline structures, confirms the amorphous nature of the material. nih.gov

The amorphous state is crucial for many of the applications of PVAP, particularly in pharmaceutical formulations where it is used to form amorphous solid dispersions with poorly soluble drugs. The amorphous form of a drug typically exhibits enhanced solubility and dissolution rates compared to its crystalline counterpart. XRD is therefore a key technique to confirm the amorphous state of both the polymer and the drug within these formulations.

Advanced Microscopy and Imaging Techniques for Film Morphology and Structure

Advanced microscopy techniques are essential for visualizing the surface topography and internal structure of this compound films at the micro- and nanoscale. These methods provide critical insights into film formation, homogeneity, and the distribution of different components within a formulation.

One such powerful technique is Atomic Force Microscopy (AFM) . AFM can generate three-dimensional images of a sample's surface with very high resolution. In the context of PVAP-related research, AFM has been used to study the surface characteristics of poly(vinyl acetate) latex films. uml.edu It allows for the direct observation of surface morphology and can monitor the migration of components, such as unanchored stabilizers, during the film-forming process. uml.edu This is particularly relevant for understanding how additives and processing conditions affect the final film properties. By operating in different modes, AFM can simultaneously provide information on surface topography and variations in material properties like adhesion and stiffness.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Analysis

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the microstructural characteristics of polymer films, providing high-resolution images of both the surface topography and the internal structure via cross-sectional analysis.

In the context of this compound research, SEM is employed to evaluate the quality and integrity of enteric coatings. The analysis begins with sample preparation, where a tablet or capsule coated with PVAP is carefully fractured, often cryogenically, to create a clean break and expose the cross-section of the coating layer and the underlying core. The samples are then mounted onto an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of a conductive metal, such as gold or palladium. This coating prevents the buildup of static charge on the non-conductive polymer surface when it is scanned by the high-energy electron beam.

The instrument operates by scanning a focused beam of electrons across the sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. Secondary electrons are the most common signal used for imaging, producing detailed images of the surface features.

Detailed Research Findings:

Surface Morphology: SEM images of the coating's surface are scrutinized for defects such as cracks, peeling, or "orange peel" texture. A smooth, uniform surface is indicative of a high-quality coating that will perform reliably. Studies on similar enteric polymers show that a well-formed film appears as a continuous and homogenous layer. For instance, SEM analysis of enteric-coated tablets reveals that a smooth and compact surface is crucial for preventing premature drug release researchgate.net.

Cross-Sectional Analysis: Cross-sectional images allow for the direct measurement of coating thickness and the assessment of its uniformity around the substrate. These images can reveal the interface between the coating and the core, highlighting the quality of adhesion. A consistent thickness is vital for ensuring a predictable dissolution time. Cross-sectional micrographs of multi-layer coatings can clearly distinguish each layer, confirming the distinctness and integrity of the structure researchgate.net. In some cases, after exposure to stability testing conditions, SEM can reveal the migration of drug crystals to the surface, indicating potential instability researchgate.net.

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Mechanical Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. Beyond imaging, AFM can also probe the local mechanical properties of a surface, such as stiffness and adhesion, making it invaluable for the characterization of polymer films like PVAP.

The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode. As the tip interacts with the surface, the cantilever deflects, causing a change in the laser's position on the diode. This deflection is used to generate a detailed map of the surface topography.

For mechanical mapping, AFM operates in modes such as TappingMode™ with phase imaging or more quantitative modes like PeakForce QNM™ (Quantitative Nanomechanical Mapping).

Phase Imaging: In TappingMode, the cantilever is oscillated near its resonance frequency. The phase lag between the drive signal and the cantilever's oscillation is measured. This phase signal is sensitive to variations in material properties like adhesion and stiffness. Softer or more adhesive regions on the surface cause a larger phase lag, which is displayed as a phase image, providing a qualitative map of different components in a composite material.

PeakForce QNM™: This mode performs a very fast force-distance curve at each pixel of the image. By analyzing these curves, it can simultaneously and quantitatively map various mechanical properties, including Young's modulus (stiffness), adhesion, and deformation, along with the topography.

Detailed Research Findings:

Nanoscale Topography: AFM can reveal surface features with much higher resolution than SEM. For PVAP coatings, this allows for the quantification of surface roughness (e.g., Root Mean Square roughness) and the identification of nanoscale defects or polymer aggregates that could act as weak points in the enteric film.

Mechanical Mapping and Homogeneity: The primary advantage of AFM is its ability to map mechanical properties. For a PVAP film, which may be blended with plasticizers or other polymers, phase imaging can reveal the distribution of these components. A uniform phase image suggests a homogenous blend, which is critical for consistent performance. Conversely, distinct domains in the phase image would indicate phase separation, which could lead to unpredictable dissolution.

Quantitative Modulus Mapping: Using modes like PeakForce QNM™, researchers can create a map of the Young's modulus across the PVAP film surface researchgate.net. This is crucial for assessing the mechanical integrity of the coating. A uniform modulus across the surface indicates consistent film hardness and elasticity. This data helps in understanding how processing conditions or the addition of plasticizers affect the film's ability to withstand mechanical stress during manufacturing and handling without cracking researchgate.netacs.org. Studies on various polymers show that AFM can accurately measure Young's modulus in the GPa range, which is relevant for many pharmaceutical polymers researchgate.net.

Dissolution and Swelling Methodologies for Mechanistic Research

Understanding the dissolution and swelling behavior of this compound is fundamental to its application as an enteric polymer. These methodologies are designed to probe the mechanisms of polymer hydration, swelling, and eventual dissolution in response to specific environmental triggers, primarily pH.

pH-Dependent Dissolution Testing Apparatus and Protocols (e.g., USP Dissolution Apparatus)

The pH-dependent solubility of PVAP is its defining characteristic for enteric applications. This property is rigorously tested using standardized dissolution apparatus and protocols, such as those described in the United States Pharmacopeia (USP). The most common apparatus are USP Apparatus 1 (basket) and USP Apparatus 2 (paddle).

The protocol for testing an enteric-coated dosage form involves a two-stage process. First, the dosage form is exposed to an acidic medium, typically 0.1 N HCl (pH 1.2), for a specified period (e.g., 2 hours) to simulate the stomach environment. During this phase, a high-quality PVAP coating should remain intact, with minimal drug release. Following the acid stage, the dosage form is transferred to a buffer solution with a higher pH, typically phosphate (B84403) buffer at pH 6.8, to simulate the intestinal environment. Samples of the dissolution medium are withdrawn at predetermined time points and analyzed to determine the concentration of the released drug.

Detailed Research Findings: Research has demonstrated the distinct pH-dependent dissolution profile of PVAP. PVAP is a polymer with pH-dependent solubility properties that begins to dissolve at a pH of approximately 5.0. One study investigated the dissolution times of pure, unprocessed PVAP powder at different pH values. The results showed that the polymer dissolved faster at a higher pH due to a greater degree of ionization of its phthalate groups.

At pH 6.8 , unprocessed PVAP dissolved completely in 7.5 minutes .

At pH 5.5 , the dissolution was slightly slower, taking 10 minutes for complete dissolution.

This difference highlights the sensitivity of PVAP to the pH of the surrounding medium. The study also compared the dissolution performance of an amorphous solid dispersion (ASD) made with PVAP to those made with other common enteric polymers, hydroxypropylmethylcellulose (B13716658) acetate succinate (B1194679) (HPMCAS) and a methacrylic acid copolymer (Eudragit L100-55).

At pH 5.5 , the PVAP-based ASD dissolved completely within 45 minutes .

In contrast, the Eudragit L100-55 formulation required 90 minutes , and the HPMCAS formulation needed 160 minutes to achieve complete dissolution.

These findings underscore the superior dissolution performance of PVAP at the pH of the proximal small intestine.

In Vitro Release Kinetic Modeling and Data Interpretation

To understand the mechanism of drug release from a PVAP-based formulation, the in vitro dissolution data is fitted to various mathematical models. This analysis provides quantitative insights into the physical processes governing the release, such as diffusion, swelling, or erosion.

Commonly used kinetic models include:

Zero-Order Model: Describes systems where the drug release rate is constant over time, independent of concentration. This is often the ideal for controlled-release formulations.

First-Order Model: Describes systems where the release rate is directly proportional to the concentration of the drug remaining in the dosage form.

Higuchi Model: Developed for matrix systems, this model describes release as a diffusion process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time ptfarm.pllongdom.org. It is applicable for systems where the matrix does not swell or dissolve.

Korsmeyer-Peppas Model: This is a semi-empirical model that describes drug release from a polymeric system when the mechanism is not well-known or when more than one mechanism is involved longdom.orgnih.gov. The model relates the fractional drug release to time and a release exponent 'n', which is indicative of the transport mechanism.

Data Interpretation: The best-fitting model is determined by comparing the correlation coefficients (R²) from the linear regression of the release data plotted according to each model's equation. The 'n' value from the Korsmeyer-Peppas model is particularly informative:

n ≈ 0.5: Indicates Fickian diffusion (Higuchi model kinetics).

Investigative Studies on the Degradation Pathways and Stability of Polyvinyl Acetate Phthalate

Hydrolytic Degradation Mechanisms of PVAP Ester Bonds

The hydrolytic degradation of Polyvinyl Acetate (B1210297) Phthalate (B1215562) involves the cleavage of its ester linkages—both the acetate and the phthalate groups—when exposed to aqueous environments. This process is significantly influenced by the pH of the surrounding medium and can be catalyzed by either acids or bases. The primary products of complete hydrolysis are polyvinyl alcohol, acetic acid, and phthalic acid smolecule.com.

Under acidic conditions, the ester groups of PVAP undergo hydrolysis. The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity and facilitates nucleophilic attack by water.

While specific kinetic studies on the acid-catalyzed hydrolysis of PVAP are not extensively detailed in the available literature, valuable insights can be drawn from studies on its precursor, polyvinyl acetate (PVAc). The acid-catalyzed hydrolysis of PVAc is significantly slower than its base-catalyzed counterpart, by approximately two orders of magnitude hanrimwon.com. Research on PVAc hydrolysis in a water-acetic acid medium demonstrated that the reaction follows pseudo-first-order kinetics hanrimwon.com. In one study conducted at 35°C, the rate coefficient was determined to be 3.4 x 10⁻⁶ /sec hanrimwon.com. The slowness of the acid-catalyzed reaction is attributed to the lower affinity of the protonated vinyl acetate intermediate for water compared to the proton itself hanrimwon.com.

The primary products resulting from the complete acid-catalyzed hydrolysis of PVAP are:

Polyvinyl alcohol

Acetic acid

Phthalic acid

The degradation process under acidic conditions can be influenced by the type of acid catalyst used. Strong acids such as sulfuric acid and hydrochloric acid have been traditionally used for the hydrolysis of polyvinyl esters, though they can lead to discoloration and insolubilization of the resulting polyvinyl alcohol, especially at elevated temperatures (above 100-110°C) google.com.

Base-catalyzed hydrolysis, or saponification, of PVAP proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester groups. This mechanism is generally faster and more efficient than acid-catalyzed hydrolysis hanrimwon.com.

The reaction is effectively irreversible because the carboxylic acid products (acetic acid and the phthalic acid monoester) are deprotonated by the base to form carboxylate salts, which are resistant to further nucleophilic attack. Similar to the acid-catalyzed process, specific kinetic data for PVAP is limited. However, studies on related synthetic organic esters, including phthalates, confirm that alkaline hydrolysis follows second-order kinetics—first-order with respect to both the ester and the hydroxide ion concentration. When the hydroxide ion is in large excess, the reaction can be treated as a pseudo-first-order process.

The products of base-catalyzed hydrolysis of PVAP are the salts of the cleaved acids and polyvinyl alcohol:

Polyvinyl alcohol

Acetate salt (e.g., sodium acetate)

Phthalate salt (e.g., disodium (B8443419) phthalate)

The rate of base-catalyzed hydrolysis is significantly faster than the acid-catalyzed reaction, making it a more common method for the saponification of polyvinyl esters in industrial processes hanrimwon.com.

The hydrolytic stability of PVAP is fundamentally linked to the environmental pH due to its chemical structure, which includes free carboxylic acid groups on the phthalate moieties. This feature is precisely what makes it an effective enteric coating agent.

PVAP exhibits significant stability in highly acidic environments. It is designed to remain intact in the acidic conditions of the stomach, which typically range from a pH of 1.2 to 3.5 smolecule.com. In this pH range, the carboxylic acid groups of the phthalate moieties remain largely protonated and un-ionized, rendering the polymer hydrophobic and insoluble in water. Consequently, hydrolytic degradation is minimal.

As the pH increases upon entry into the small intestine (pH 5.5 to 7.0), the carboxylic acid groups deprotonate and become ionized smolecule.com. This ionization increases the polymer's hydrophilicity, causing the enteric coating to dissolve and release the encapsulated drug. This dissolution at higher pH also makes the ester linkages more susceptible to base-catalyzed hydrolysis. Therefore, the hydrolytic stability of PVAP decreases as the pH transitions from acidic to neutral and alkaline conditions.

The table below summarizes the stability of PVAP across different pH ranges.

pH RangeEnvironmentState of Carboxylic GroupsSolubility & Stability
1.2 - 3.5StomachProtonated (-COOH)Insoluble, stable, minimal hydrolysis smolecule.com
5.5 - 7.0Small IntestineDeprotonated (-COO⁻)Soluble, increased susceptibility to hydrolysis smolecule.com

Thermal Degradation Processes and Byproduct Analysis

Thermal degradation of PVAP is a critical consideration, particularly during manufacturing processes like hot-melt extrusion (HME) and during storage at elevated temperatures. Heat can induce cleavage of the ester side chains, leading to the formation of volatile byproducts and altering the polymer's properties.

The thermal degradation of PVAP occurs in stages, mirroring the decomposition of its constituent parts. The primary mechanism is the elimination of the acetate and phthalate side groups from the polymer backbone.

Studies on the thermal degradation of PVAc, the polymer backbone of PVAP, show that the process is essentially a deacetylation reaction that evolves acetic acid and leaves a residue of polyacetylene, which contains conjugated double bonds researchgate.net. This process can have an autocatalytic character, as the acetic acid produced can accelerate further degradation researchgate.net. The deacetylation of PVAc typically begins at temperatures above 190-200°C and results in significant weight loss between 300°C and 400°C researchgate.netresearchgate.net.

For PVAP, thermal stress similarly causes the cleavage of both the acetate and phthalate moieties nih.gov. The primary volatile products formed during thermal decomposition are:

Acetic Acid : Formed from the elimination of the acetate groups.

Phthalic Anhydride (B1165640) : Formed from the degradation and cyclization of the phthalate groups smolecule.com.

The formation of these byproducts signifies a change in the chemical structure of the polymer, potentially impacting its performance as a pharmaceutical excipient.

Processing parameters, especially in techniques like hot-melt extrusion (HME), have a profound impact on the thermal stability of PVAP. HME involves processing materials at elevated temperatures under high shear, which can accelerate degradation.

Temperature: Temperature is a critical parameter. For successful extrusion, the processing temperature must be above the polymer's glass transition temperature (Tg) to ensure adequate softening and flow. However, excessive temperatures can initiate and accelerate thermal degradation . Thermogravimetric analysis (TGA) of PVAP shows the onset of thermal degradation, which dictates the upper limit for processing temperatures nih.gov. Studies have shown that processing PVAP at temperatures of 120°C and 140°C can lead to measurable degradation .

Shear Stress: Shear stress, generated by the rotating screws in an extruder, also contributes to the energy input into the polymer melt. High shear can lead to chain scission and localized heating, further promoting degradation. The screw speed is a key parameter controlling shear stress; higher speeds can increase shear but may reduce the material's residence time at high temperatures nih.gov.

A study on the HME of PVAP with polyethylene (B3416737) glycol (PEG 3000) as a plasticizer investigated the formation of degradation products at different processing conditions. The amounts of free phthalic acid and phthalic anhydride were quantified using High-Performance Liquid Chromatography (HPLC) nih.gov. The results showed that both higher temperatures and lower feed rates (which increase residence time) led to a greater concentration of degradation products.

The following table presents data from a study on the degradation of a PVAP:PEG 3000 (90:10 w/w) blend during HME, illustrating the effect of temperature and feed rate on the formation of phthalic acid and phthalic anhydride.

Temperature (°C)Feed Rate ( g/min )Phthalic Acid (μg/mL)Phthalic Anhydride (μg/mL)
120121.012.3
120219.311.5
120318.910.9
140137.118.0
140234.316.6
140331.815.6

Data derived from a study on the processing of Polyvinyl Acetate Phthalate in hot-melt extrusion nih.gov.

These findings underscore the necessity of carefully controlling processing parameters to minimize the thermal degradation of PVAP, ensuring the quality and stability of the final product. The use of plasticizers can lower the required processing temperature and viscosity, thereby mitigating thermal degradation to some extent nih.gov.

Strategies for Mitigating Thermal Degradation during Processing

This compound (PVAP) presents a narrow processing window for thermal methods like hot-melt extrusion (HME). At temperatures exceeding 120°C, the polymer is susceptible to degradation, which can lead to the release of phthalic acid and acetic acid. Research has focused on strategies to enable processing at lower temperatures, thereby preserving the polymer's integrity.

A primary strategy to mitigate thermal degradation is the incorporation of plasticizers. mdpi.com Plasticizers facilitate the processability of polymers by lowering their glass transition temperature (Tg). In the context of PVAP, studies have demonstrated that the addition of a suitable plasticizer allows for successful extrusion at temperatures that would otherwise cause degradation. mdpi.com

One study systematically investigated the use of Polyethylene Glycol 3000 (PEG 3000) as a plasticizer for PVAP in an HME process. It was determined that a blend of PVAP with 10% (w/w) PEG 3000 was sufficient to create an extrudable mixture. mdpi.comresearchgate.net This addition effectively lowered the blend's Tg to approximately 65.7°C, compared to the prominent Tg of neat PVAP at 116°C. The use of this plasticizer enabled the processing of PVAP at temperatures of 120°C and 140°C while minimizing degradation. researchgate.net

The control of HME process parameters is another critical factor. nih.govsemanticscholar.org Research has shown a direct correlation between processing temperature, mean residence time (MRT) of the material in the extruder, and the extent of degradation. Higher temperatures and longer residence times lead to an increased formation of free acidic degradation products. researchgate.net

The following table, derived from thermogravimetric analysis (TGA), illustrates the impact of temperature on the degradation of neat PVAP.

ParameterConditionResult
Analysis Type Temperature GradientFirst degradation step occurs up to 673K, leading to a weight loss of about 72%. The second step, up to 723K, results in nearly 100% weight loss. uctm.edu
Analysis Type IsothermalAt 120°C, a continuous but slow degradation is observed over time. researchgate.net
Analysis Type IsothermalAt 140°C, the rate of degradation is significantly faster and more pronounced than at 120°C. researchgate.net

Furthermore, the compatibility of PVAP with the active pharmaceutical ingredient (API) being processed is crucial. Studies have found that while some APIs like indomethacin (B1671933) are compatible and show no degradation during HME with PVAP, others like dipyridamole (B1670753) can be incompatible and lead to almost complete degradation due to the presence of alcohol groups. mdpi.com

Photo-Oxidative Degradation of PVAP Films and Formulations

Photo-oxidation involves the degradation of a polymer resulting from the combined action of light and oxygen. wikipedia.org For polymers like PVAP, this process can lead to chain scission, causing the material to become brittle and leading to mechanical failure. wikipedia.org

Influence of UV Radiation on Polymer Chain Scission and Chemical Changes

Exposure to ultraviolet (UV) radiation is a primary driver of degradation in PVAP and its constituent polymers. While pure Poly(vinyl acetate) (PVAc) is considered relatively stable when exposed to UV light with wavelengths of 300 nm or higher, its degradation is influenced by additives and structural modifications inherent in PVAP. nih.gov The ester groups within the polymer structure can undergo hydrolysis, transforming into other substances like polyvinyl alcohol and acetic acid. youtube.com

Research on PVAc films plasticized with phthalates provides insight into the behavior of PVAP. When subjected to photo-oxidative ageing with UV radiation (wavelengths above 290 nm), the principal degradation mechanism observed is polymer chain scission. bohrium.comresearchgate.net This process occurs with very limited deacetylation under mild conditions. researchgate.net However, UV irradiation is known to favor the release of acetic acid at elevated temperatures (above 200°C). researchgate.net

The chemical changes induced by UV radiation include the formation of new chemical structures. Studies on plasticized PVAc films identified the formation of aldehydic structures as a key outcome of photo-oxidative treatment. bohrium.comresearchgate.net In analogous studies on plasticized Polyvinyl Chloride (PVC), short-wave UV exposure was found to induce significant molecular changes, resulting in the formation of phthalic monoesters and phthalic acid through multi-step radical reactions. nih.govresearchgate.net This suggests that the phthalate moiety in PVAP is also susceptible to UV-induced transformations.

The following table summarizes the key differences observed between thermal and photo-oxidative ageing on plasticized PVAc films, which serve as a model for PVAP degradation.

Ageing TypePrimary Chemical ChangeDominant Degradation Mechanism
Thermal Ageing (60°C) Enhanced formation of C=C double bonds along the polymer backbone. researchgate.netChain scission and deacetylation. researchgate.net
Photo-Oxidative Ageing (>290 nm UV) Formation of aldehydic structures. researchgate.netPredominantly chain scission. researchgate.net

Role of Atmospheric Oxygen in Photo-Induced Degradation

Atmospheric oxygen plays a critical role in the photo-degradation of polymers, a process aptly named photo-oxidation. wikipedia.org The mechanism begins with the absorption of light, which leads to the formation of free radicals on the polymer chain. wikipedia.orgyoutube.com These highly reactive radicals then interact with molecular oxygen (O₂), initiating a cascade of chain reactions. youtube.com

The reaction of a polymer radical with oxygen forms a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (P-OOH) and propagating the radical chain reaction. youtube.com These hydroperoxides are unstable and can cleave upon absorbing more energy, generating new radicals that continue to drive the degradation process. youtube.com In the context of PVAP, this can lead to the breakdown of the polymer backbone and modification of the acetate and phthalate side groups. The presence of oxygen is therefore essential for this degradation pathway to proceed efficiently. nanoge.org

Research on Photostabilization Strategies for PVAP

To prevent degradation from environmental factors like UV light and oxygen, stabilizers are incorporated into polymer formulations. eupegypt.com While research specifically targeting the photostabilization of PVAP is not extensively detailed in the provided literature, strategies can be inferred from practices with analogous polymers like PVC, which also contains moieties susceptible to photo-oxidation.

Common strategies involve the use of UV stabilizers and antioxidants. eupegypt.comspecialchem.com

UV Stabilizers: These additives function by absorbing UV radiation and dissipating it as heat, thereby protecting the polymer from the initial free radical formation.

Antioxidants: These molecules interrupt the degradation process by reacting with and neutralizing free radicals, preventing the propagation of chain reactions. eupegypt.com

Mechanisms of Oxidative Degradation in this compound Systems

Oxidative degradation in polymers like PVAP is a free-radical chain reaction that can be initiated by heat, light, or mechanical stress. youtube.com The process is autocatalytic, meaning the products of the reaction can accelerate further degradation.

The generally accepted mechanism proceeds through three main stages:

Initiation: The process begins with the formation of free-radical sites on the polymer backbone (P•). youtube.com This can be caused by the cleavage of C-H or C-C bonds when the polymer is exposed to an energy source like UV light. nih.gov

Propagation: The polymer radical (P•) reacts rapidly with atmospheric oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from a neighboring polymer chain to form a hydroperoxide (POOH) and a new polymer radical (P•). youtube.com This creates a self-propagating cycle of degradation.

Termination: The chain reaction can be terminated when two radicals combine.

A key feature of this process is the decomposition of the hydroperoxides (POOH). Hydroperoxides are unstable and can break down to form two new, highly reactive radicals—an alkoxy radical (PO•) and a hydroxyl radical (•OH). youtube.com These radicals are potent initiators for further degradation, leading to chain scission and crosslinking, which ultimately alters the material's physical and chemical properties. researchgate.net In PVAP, this degradation would manifest as a breakdown of the vinyl acetate backbone and chemical modification of the phthalate and acetate side groups.

Environmental Fate and Biodegradation Research of this compound

The environmental fate of PVAP is complex, governed by the biodegradability of its constituent parts: the polyvinyl backbone, the acetate groups, and the phthalate groups.

Research indicates that Poly(vinyl acetate) (PVAc), the polymer backbone of PVAP, is not readily biodegradable under typical environmental conditions. youtube.com The breakdown process for PVAc is generally slow and requires specific microbial and environmental conditions. youtube.com A primary pathway for its initial breakdown is hydrolysis of the ester linkages, which yields Poly(vinyl alcohol) (PVA) and acetic acid. youtube.com

PVA is known to be more biodegradable than PVAc; however, its complete degradation into non-toxic components often requires the specialized conditions found in environments like wastewater treatment facilities. youtube.comnih.gov Acetic acid, a small organic molecule, is generally considered readily biodegradable.

The phthalate component of PVAP is also subject to biodegradation. Numerous studies have shown that phthalate esters can be degraded by a wide variety of bacteria and fungi under aerobic, anoxic, and anaerobic conditions. researchgate.net

Microbial Degradation Pathways and Mechanisms

The biodegradation of this compound is primarily initiated by microbial enzymatic activity that targets the ester linkages within the polymer structure. This process involves the hydrolysis of both the acetate and phthalate ester bonds, which is a common mechanism for the breakdown of polyesters by microorganisms. redalyc.orgnih.gov

The initial step in the microbial degradation of PVAP is the enzymatic cleavage of the ester bonds, a reaction catalyzed by esterases. redalyc.orgnih.gov This hydrolysis breaks down the polymer into its constituent components: polyvinyl alcohol (PVA), acetic acid, and phthalic acid. redalyc.orgnih.gov A variety of microorganisms, including bacteria and fungi, have been shown to produce esterases capable of this initial degradation step. redalyc.orgactascientific.com For instance, bacterial genera such as Bacillus and Pseudomonas are known to exhibit significant esterase activity. redalyc.org

Once the side chains are cleaved, the resulting polyvinyl alcohol (PVA) backbone becomes the primary substrate for further degradation. The microbial degradation of PVA is a well-studied process involving a two-step enzymatic reaction. nih.gov

Oxidation: The first step is the oxidation of the secondary alcohol groups in the PVA chain by an enzyme called PVA oxidase or PVA dehydrogenase. nih.govnih.gov This creates a keto-enol intermediate.

Hydrolysis: The oxidized PVA is then hydrolyzed, leading to the cleavage of the main polymer chain and the formation of smaller, water-soluble oligomers and ultimately monomers that can be assimilated by microbial cells. nih.govnih.gov

Numerous microorganisms have been identified as capable of degrading PVA, including bacteria from the genera Pseudomonas and Sphingomonas. nih.gov Fungi, such as Penicillium species, have also been reported to degrade PVA. nih.gov

Table 1: Key Microbial Enzymes in the Degradation of PVAP Components

Component Enzyme Class Action Example Microbial Source
Acetate & Phthalate Esters Esterase Hydrolyzes ester bonds to release acetic acid, phthalic acid, and polyvinyl alcohol. Pseudomonas sp., Bacillus sp. redalyc.org
Polyvinyl Alcohol PVA Dehydrogenase Oxidizes secondary alcohol groups on the PVA backbone. Sphingopyxis sp. nih.gov

Assessment of Environmental Persistence and Metabolites

The environmental persistence of PVAP is determined by the biodegradability of its degradation products: polyvinyl alcohol, acetic acid, and phthalic acid. While designed for stability in acidic conditions, its fate in soil and aquatic environments is dependent on the presence of specific microbial communities capable of its breakdown.

Phthalic Acid: Phthalate esters are recognized as widespread environmental pollutants due to their extensive use as plasticizers. acs.orgnih.gov However, phthalic acid itself is susceptible to microbial degradation under both aerobic and anaerobic conditions. nih.gov Aerobic degradation pathways typically involve hydroxylation and subsequent ring cleavage, eventually funneling the metabolites into central metabolic pathways like the Krebs cycle. mdpi.com

Acetic Acid: As a simple organic acid, acetic acid is readily metabolized by a vast range of microorganisms and does not persist in the environment. nih.gov

Polyvinyl Alcohol (PVA): The persistence of the PVA backbone is a more complex issue. While PVA is considered biodegradable, the rate of degradation can be slow and is highly dependent on specific environmental conditions and the presence of PVA-degrading microorganisms. blueland.com The molecular weight of the PVA also plays a role, with lower molecular weight chains being more readily degraded. mdpi.com Studies have shown that while PVA is water-soluble, it may not completely disappear and can persist as dissolved polymers or contribute to microplastic pollution if not fully biodegraded. blueland.com The complete mineralization of PVA to carbon dioxide and water requires a specific consortium of microbes with the necessary enzymatic capabilities. nih.gov

Table 2: Primary Metabolites of PVAP Degradation and their Environmental Fate

Metabolite Chemical Formula Environmental Significance
Phthalic Acid C₈H₆O₄ A recognized environmental contaminant, but it is biodegradable by various microorganisms. nih.gov
Acetic Acid CH₃COOH Readily consumed by a wide range of microbes and does not persist. nih.gov

Research on Enhanced Biodegradability through Polymer Modification

To mitigate the environmental impact of polymers like PVAP, research has focused on strategies to enhance their biodegradability. These approaches primarily involve modifying the polymer's chemical structure to make it more susceptible to microbial attack. patsnap.com

Another approach is blending PVAP with natural polymers . Materials such as starch or cellulose (B213188) are inherently biodegradable. researchgate.net Creating blends of PVAP with these natural polymers can accelerate the degradation process. mdpi.comresearchgate.net The microbial community will first consume the more accessible natural polymer, which increases the surface area of the synthetic polymer and can create a more favorable environment for the proliferation of plastic-degrading microbes. researchgate.net Studies on blending PVA with corn starch have shown a significant increase in the rate of biodegradation in soil environments. mdpi.com

Finally, controlling the molecular architecture of the polymer can influence its degradation rate. Synthesizing PVAP with a lower molecular weight or a more amorphous structure can increase its susceptibility to enzymatic degradation by providing a larger surface area and easier access for enzymes to the polymer chains. mdpi.com

Table 3: Polymer Modification Strategies to Enhance PVAP Biodegradability

Modification Strategy Description Expected Outcome
Copolymerization Incorporating monomers with highly susceptible ester linkages (e.g., from lactic acid or caprolactone). Faster cleavage of the polymer backbone. patsnap.com
Blending with Natural Polymers Mixing PVAP with biodegradable materials like starch or cellulose. Accelerated degradation due to initial consumption of the natural component, increasing the surface area of PVAP. mdpi.comresearchgate.net

Polymer Science Research in Polyvinyl Acetate Phthalate Formulations and Intermolecular Interactions

Investigation of Polyvinyl Acetate (B1210297) Phthalate (B1215562) as a Matrix Polymer

The utility of PVAP as a matrix polymer is most prominently demonstrated in the field of amorphous solid dispersions. By creating a solid solution of a drug within the PVAP matrix, the drug's crystalline structure is disrupted, leading to an amorphous state that often exhibits enhanced dissolution rates and improved bioavailability.

Amorphous Solid Dispersion (ASD) Systems: PVAP as a Carrier Material

Amorphous solid dispersions (ASDs) are a key strategy for formulating poorly soluble drugs. In these systems, PVAP acts as a carrier material, physically stabilizing the amorphous form of the drug. nih.govresearchgate.net The pH-dependent nature of PVAP makes it particularly suitable for enteric drug delivery, where the polymer remains intact in the acidic environment of the stomach and dissolves in the more neutral pH of the small intestine.

The stabilization of the amorphous phase of a drug within a PVAP matrix is a critical factor in the success of an ASD formulation. The primary mechanisms by which PVAP achieves this stabilization include:

Physical Separation: The polymer chains of PVAP create a physical barrier that separates individual drug molecules, hindering the nucleation and growth of crystals.

Specific Intermolecular Interactions: The formation of specific chemical interactions, such as hydrogen bonds, between the drug and PVAP can further reduce the molecular mobility of the drug and enhance the stability of the amorphous phase. nih.gov The absence of a melting point and the presence of a single glass transition temperature in a processed ASD are indicative of a homogenous, single-phased amorphous system. researchgate.net

The compatibility between the drug and the polymer is a crucial determinant of the physical stability and performance of an ASD. Research has shown that strong intermolecular interactions between the drug and polymer are key to preventing phase separation and recrystallization. nih.gov Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance (NMR) are employed to probe these interactions at a molecular level. nih.gov

A study investigating drug-polymer interactions in copovidone-based ASDs highlighted the impact of different types of interactions on dissolution performance. It was found that the nature of the functional groups on the drug molecule, which dictates its ability to form hydrogen bonds, halogen bonds, or other nonspecific interactions with the polymer, significantly influences the release characteristics of the drug. pharmaexcipients.com While specific studies detailing a wide range of drug-PVAP interactions are extensive, the principles of compatibility remain the same. Stronger drug-polymer compatibility leads to lower molecular mobility and more uniform drug distribution on the surface of the solid dispersion, which can stabilize the formulation, especially under humid conditions. mdpi.com

Table 1: Influence of Drug-Polymer Interactions on ASD Properties
Interaction TypeEffect on Molecular MobilityImpact on Drug DistributionOverall ASD Stability
Strong (e.g., Hydrogen Bonding)ReducedMore UniformEnhanced
Weak (e.g., van der Waals)Less ReducedLess UniformPotentially Reduced

The processability of PVAP, particularly in manufacturing techniques like hot-melt extrusion (HME), can be challenging due to its high glass transition temperature. Plasticizers are often incorporated into PVAP formulations to facilitate processing by lowering the Tg and melt viscosity.

One study demonstrated that PVAP could be successfully extruded with the addition of 10% (w/w) polyethylene (B3416737) glycol (PEG) 3000 as a plasticizer. nih.govnih.gov The inclusion of the plasticizer enabled the formation of single-phased amorphous solid dispersions with indomethacin (B1671933). nih.govresearchgate.netnih.govsemanticscholar.org It was noted that high amounts of plasticizer (e.g., 40% w/w) could lead to lower storage stability. nih.gov The study also found that the dissolution performance of the indomethacin-PVAP ASD was superior at pH 5.5 and comparable at pH 6.8 to commonly used polymers like hydroxypropylmethylcellulose (B13716658) acetate succinate (B1194679) (HPMCAS) and Eudragit L100-55. nih.govresearchgate.netnih.govsemanticscholar.org

Table 2: Effect of Plasticizer on PVAP Formulation and Performance
PlasticizerConcentration (% w/w)Effect on ProcessabilityImpact on ASD PerformanceReference
Polyethylene Glycol (PEG) 300010%Enabled successful hot-melt extrusion of PVAP.Facilitated the formation of a single-phased ASD with indomethacin, showing superior dissolution at pH 5.5. nih.govresearchgate.netnih.govsemanticscholar.org
Not specified40%Facilitated extrusion.Resulted in low storage stability. nih.gov

Inter-Polymer Interactions and Complex Formation Studies

The interaction of PVAP with other polymers can lead to the formation of blends or complexes with unique properties. These interactions are often driven by secondary forces such as hydrogen bonding.

Hydrogen Bonding Mechanisms between PVAP and Other Polymers (e.g., Polyvinylpyrrolidone)

Hydrogen bonding is a critical intermolecular force that governs the miscibility and interaction between different polymers. unacademy.com A hydrogen bond is formed between a highly electronegative atom (like oxygen or nitrogen) and a hydrogen atom that is covalently bonded to another electronegative atom. unacademy.comlibretexts.org

In the context of polymer blends, such as a potential mixture of PVAP and Polyvinylpyrrolidone (B124986) (PVP), hydrogen bonding can occur between the functional groups present on each polymer chain. PVAP possesses carboxylic acid groups (-COOH) and ester groups (-COO-), which can act as hydrogen bond donors and acceptors. PVP, on the other hand, contains a carbonyl group (C=O) within its lactam ring, which is a strong hydrogen bond acceptor.

Formation and Characterization of Insoluble Complexes for Targeted Release Research

Polyvinyl acetate phthalate (PVAP) has demonstrated the ability to form insoluble complexes with other polymers, a characteristic that is actively researched for its potential in targeted drug delivery systems. smolecule.com Investigations have shown that when PVAP is combined with polymers such as polyvinylpyrrolidone (PVP) in specific solvent systems, such as ethanol (B145695) or acidic aqueous solutions, intermolecular interactions lead to the formation of these insoluble complexes. smolecule.com

The primary mechanism driving the formation of these complexes is hydrogen bonding. Specifically, hydrogen bonds form between the carbonyl groups of polyvinylpyrrolidone and the carboxylic groups present on the this compound molecule. smolecule.com This interaction results in a new material with unique solubility characteristics distinct from the individual polymers. The pH-dependent solubility of PVAP is a key property, allowing it to remain intact in the acidic environment of the stomach (pH 1.2-3.5) and dissolve in the more neutral environment of the intestine (pH 5.5-7.0). smolecule.com By forming complexes, this solubility profile can be further modified, highlighting the potential for creating advanced drug delivery systems that can precisely target specific regions of the gastrointestinal tract for drug release. smolecule.com

Influence of Polymer Blending on Mechanical and Film-Forming Properties

The blending of this compound with other polymers and plasticizers is a critical strategy for modifying its mechanical and film-forming properties, particularly to make it suitable for processes like hot-melt extrusion (HME). nih.govresearchgate.net Neat PVAP has a high melt viscosity, which makes it difficult to process. The addition of plasticizers is often necessary to facilitate processing and improve the properties of the final film. nih.govglobalresearchonline.net

Research has shown that blending PVAP with plasticizers like Polyethylene glycol (PEG) 3000 significantly improves its processability. For instance, PVAP becomes extrudable when combined with just 10% (w/w) of PEG 3000. nih.govresearchgate.netnih.gov This blending directly impacts the thermal properties that govern film formation; the glass transition temperature (Tg) of a PVAP/PEG 3000 blend was found to be 65.7 ± 0.1 °C. nih.gov Lowering the Tg is essential for improving the flexibility and coalescence of the polymer during film formation. nih.gov

The mechanical properties, such as tensile strength and Young's modulus, of polymer films are highly dependent on the type and concentration of the blended plasticizer and any other additives. globalresearchonline.net In blends of Polyvinyl alcohol (PVA), a polymer structurally related to PVAP, with PEG, increasing the proportion of the more flexible polymer (PEG) can improve deformability. researchgate.netchalcogen.ro Similarly, blending PVAP with other pH-sensitive polymers, such as Hydroxypropylmethylcellulose acetate succinate (HPMCAS) and Eudragit L100-55, is a common practice in the development of amorphous solid dispersions (ASDs) to optimize drug release profiles and ensure the stability of the formulation. nih.govresearchgate.net The choice of polymer blend can significantly influence the dissolution performance at different pH levels. nih.gov

Below is a data table summarizing the effect of blending on the thermal properties of PVAP.

Polymer SystemComponent Ratio (w/w)Glass Transition Temperature (Tg)
Neat PVAP100%116 °C (prominent)
PVAP / PEG 300090:1065.7 ± 0.1 °C

Film Formation Mechanisms of this compound Coatings

Particle Coalescence and Polymer Chain Rearrangement in Aqueous Dispersions

The formation of a continuous film from an aqueous dispersion of this compound follows a multi-stage physical process driven by the evaporation of water. nih.govspecialchem.com Initially, discrete spherical polymer particles are dispersed in the aqueous medium. As water begins to evaporate, the particles are forced into close proximity through Brownian motion and the receding water level. nih.gov

Once the particles are closely packed, capillary forces generated by the surface tension of the remaining water at the interstices pull the particles together, causing them to deform from their spherical shape. paint.orgresearchgate.net This stage is critical for eliminating the voids between particles. The final step is coalescence, where the boundaries between the deformed particles disappear as the polymer chains from adjacent particles begin to interdiffuse. researchgate.net This polymer chain rearrangement results in the formation of a homogenous, continuous solid film. mdpi.com The entire process is highly dependent on the polymer's glass transition temperature (Tg); effective coalescence requires that the application temperature be above the minimum film formation temperature (MFFT), which is related to the Tg. specialchem.com

Role of Co-solvents and Additives in Film Morphology Development

Co-solvents and additives, particularly plasticizers, play a fundamental role in the development of PVAP film morphology. specialchem.com The primary function of these additives is to facilitate the film formation process by lowering the polymer's MFFT. This is achieved by reducing the glass transition temperature (Tg) of the polymer, which increases the mobility of the polymer chains and allows for effective particle deformation and coalescence, even at lower temperatures. specialchem.com

Inadequate coalescence, which can occur if the processing temperature is below the MFFT, leads to defects such as cracking and results in a discontinuous, porous film. Plasticizers, such as dibutyl phthalate or various polyethylene glycols, are integrated into the PVAP formulation to ensure a continuous and uniform film is formed. nih.gov For example, the addition of PEG 3000 to PVAP lowers its Tg, making it processable via hot-melt extrusion and enabling the formation of a stable, amorphous film. nih.gov The choice of solvent can also impact film uniformity; hydroalcoholic mixtures, for instance, can improve film uniformity compared to pure organic solvents due to optimized evaporation rates.

Quantitative Analysis of Film Thickness and Uniformity Methodologies

The quantitative analysis of film thickness and uniformity is essential for ensuring the performance of polymer coatings. researchgate.net Several methodologies can be employed to characterize these properties. A surface profiler is a common instrument used to accurately measure film thickness. researchgate.net

Theoretical modeling and simulation are also used to predict and optimize film thickness uniformity before and during the coating process. researchgate.netmdpi.comuws.ac.ukscilit.com These models often incorporate the geometric configuration of the coating chamber, the emission characteristics of the material source, and the potential effects of masks or rotational systems. researchgate.netmdpi.com By simulating the deposition process, it is possible to identify and adjust parameters to improve uniformity. For example, simulations have been used to design masks that can improve thickness uniformity from ±4% to ±0.56%. researchgate.netmdpi.com The experimental results from these simulations are often validated by comparing them with data from analytical equations and direct measurements. researchgate.netscilit.com

Rheological Characterization of PVAP Solutions and Dispersions

The rheological characterization of this compound solutions and dispersions is crucial for understanding its processability, particularly in applications like HME and coating. nih.govkit.edu The flow behavior of polymer melts and solutions determines their extrudability and the quality of the resulting film. nih.govresearchgate.net

Studies on PVAP blended with 10% PEG 3000 reveal that the melt exhibits shear-thinning behavior, which is a common characteristic of polymeric melts. nih.gov This means that the complex viscosity of the material decreases as the shear rate (angular frequency) increases. nih.gov This behavior is attributed to the alignment of polymer chains in the direction of the flow under shear stress. nih.gov

Temperature also has a significant influence on the viscosity of PVAP melts. As temperature increases, the complex viscosity decreases sharply, indicating enhanced flow properties at elevated temperatures. This relationship is critical for defining the optimal processing window for HME. For aqueous dispersions, rheological properties such as the storage modulus (G') and loss modulus (G'') are used to characterize their viscoelastic nature, which can range from liquid-like to weak gel-like behavior depending on concentration and interactions between particles. researchgate.netmdpi.com

The following interactive data table presents research findings on the rheological properties of a PVAP/PEG 3000 blend at different temperatures.

Temperature (°C)Angular Frequency (Hz)Complex Viscosity (Pa·s)
12010~1,000
1201~3,000
1200.1~8,000
14010~500
1401~1,000
1400.1~2,500

Mechanistic Studies of Controlled Release Systems Incorporating Polyvinyl Acetate Phthalate

Mechanisms of pH-Dependent Dissolution and Targeted Release Research

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is a synthetic polymer utilized extensively in the pharmaceutical industry for enteric coatings, which are designed to remain intact in the stomach and dissolve in the small intestine. smolecule.com The mechanism of this targeted release is predicated on the polymer's pH-dependent solubility.

The core mechanism for the pH-dependent solubility of Polyvinyl acetate phthalate lies in the chemistry of its phthalate functional groups. smolecule.com PVAP is synthesized by the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride (B1165640), which introduces ionizable carboxylic acid groups onto the polymer backbone. smolecule.comijprajournal.com

In the highly acidic environment of the stomach (pH 1-3), these carboxylic acid groups remain in their protonated, non-ionized state. ijprajournal.com This renders the polymer hydrophobic and insoluble in gastric fluid, forming a protective barrier that prevents the premature release of the encapsulated drug. smolecule.comejpmr.com

As the dosage form transitions from the stomach to the small intestine, it encounters a less acidic to neutral environment (pH > 5). ijprajournal.comrjpdft.com At this higher pH, the carboxylic acid groups of the phthalate moieties deprotonate (dissociate) to form carboxylate anions. smolecule.comamazonaws.com This ionization process dramatically increases the polymer's polarity and hydrophilicity, leading to its rapid dissolution in the intestinal fluid and the subsequent release of the active pharmaceutical ingredient. smolecule.comijprajournal.com The onset of aqueous dissolution for PVAP begins at a pH of approximately 5.0, which allows for targeted drug release in the proximal small intestine. rjpdft.com

Research into the ionization properties of various enteric polymers has provided insight into their dissolution behavior. Potentiometric studies have determined the apparent pKa values for several enteric polymers, which correlate with the pH at which they begin to dissolve.

Table 1: Apparent pKa Values of Common Enteric Polymers

PolymerApparent pKa ValueReference
This compound (PVAP)Data varies by specific formulation purdue.edu
Cellulose (B213188) Acetate Phthalate (CAP)Lower than HPMCP purdue.edu
Hydroxypropyl Methylcellulose Phthalate (HPMCP)Higher than CAP purdue.edu

Note: Apparent pKa values were found to differ by less than one pH unit among these polymers and increased as the distance between adjacent ionizable groups on the polymer decreased. purdue.edu

The dissolution of a PVAP matrix is not an instantaneous event but rather a dynamic process involving polymer swelling and subsequent erosion. When the enteric-coated dosage form reaches the small intestine, the change in pH initiates the influx of water into the polymer matrix. This hydration process causes the polymer network to swell. researchgate.netjaper.in

As the polymer swells, the entangled polymer chains begin to relax and disentangle, a process driven by the ionization of the phthalate groups. researchgate.net This leads to a gradual breakdown of the matrix from the outside in, a phenomenon known as surface erosion. japer.inresearchgate.net The drug is released as the polymer matrix erodes and dissolves into the surrounding intestinal fluid. japer.in

The kinetics of swelling and erosion are critical factors that control the drug release rate. The process can be visualized as a series of moving boundaries or fronts within the polymer matrix:

Swelling Front: The interface between the unhydrated, glassy core of the polymer and the hydrated, rubbery (gel) layer. nih.gov

Erosion Front: The outer surface of the polymer matrix that is actively dissolving into the bulk medium. nih.gov

Diffusion Front: The boundary within the swollen gel layer that separates the region containing undissolved drug particles from the region where the drug is dissolved. nih.gov

The rate of drug release is influenced by the thickness of the hydrated gel layer, which is determined by the relative rates of water penetration (swelling) and polymer dissolution (erosion). researchgate.net

In addition to erosion, diffusion is a key mechanism governing drug release from PVAP matrices. japer.in Once the polymer coating becomes hydrated and swells, it forms a porous, gel-like matrix. Drug molecules dissolved within this hydrated layer can then diffuse through the polymer network into the bulk intestinal fluid. researchgate.netkinampark.com

The release of a drug from such a system can be described by Fick's law of diffusion, where the rate of diffusion depends on factors like the drug's concentration gradient, its diffusion coefficient within the swollen matrix, and the thickness of the hydrated layer. kinampark.com The structure of the swollen matrix, including its porosity and tortuosity, presents a barrier to drug diffusion, thereby controlling the release rate. japer.in

Design Principles for Gastro-Resistant and Enteric Coating Research

The primary goal in designing a gastro-resistant or enteric-coated formulation is to protect the drug from the acidic environment of the stomach and/or to protect the stomach from the drug, ensuring the active ingredient is released at a specific location within the intestine. ejpmr.comrjpdft.com

Achieving reliable enteric performance with PVAP requires careful formulation strategies. The polymer is typically applied to dosage forms like tablets, capsules, or pellets as a solution or suspension in organic or aqueous solvents. amazonaws.com

Key formulation components and strategies include:

Plasticizers: These are low-molecular-weight additives, such as triethyl citrate (B86180) or polyethylene (B3416737) glycol, incorporated into the polymer film. mdpi.comresearchgate.net Plasticizers increase the flexibility and mechanical strength of the coating by reducing the intermolecular forces between polymer chains, which helps prevent cracking and ensures the formation of a continuous, uniform film. mdpi.com

Aqueous Dispersions: To avoid the environmental and safety concerns of organic solvents, aqueous-based coating systems have been developed. purdue.edu These often involve neutralizing the polymer's carboxylic acid groups with a base to make it water-dispersible, or creating a pseudolatex, which is a colloidal dispersion of polymer particles in water. ijprajournal.compurdue.edu

Anti-tacking Agents: Excipients like talc (B1216) or colloidal silicon dioxide are often included to prevent coated tablets from sticking together during the manufacturing process. nih.gov

Enteric Capsule Shells: An alternative to coating a finished dosage form is to fabricate the capsule shell itself from an enteric polymer like PVAP. hud.ac.uk This approach can simplify the manufacturing process by creating a dosage form with built-in gastro-resistance. hud.ac.uk

The thickness of the applied coating is a critical parameter. A sufficient coating level must be applied to ensure complete gastric resistance for the required duration (typically 2 hours), while not being so thick that it unduly delays drug release once in the intestine. nih.gov

PVAP is one of several polymers used for enteric coatings. Its performance is often compared with other cellulosic and acrylic polymers, such as Cellulose Acetate Phthalate (CAP) and Hydroxypropyl Methylcellulose Phthalate (HPMCP). rjpdft.comamazonaws.com Each polymer possesses distinct physicochemical properties that make it suitable for different applications.

Table 2: Comparison of Common Enteric Polymer Properties

PolymerTypical Dissolution pHKey CharacteristicsReference
This compound (PVAP)≥ 5.0Good for targeting the proximal small intestine. rjpdft.com
Cellulose Acetate Phthalate (CAP)≥ 6.0The oldest synthetic enteric polymer; can delay drug absorption due to higher dissolution pH; hygroscopic and permeable to moisture and gastric fluid. ijprajournal.com
Hydroxypropyl Methylcellulose Phthalate (HPMCP)≥ 5.0 - 5.5 (e.g., HP-50, HP-55)Dissolves at a lower pH than CAP; more stable than CAP due to the absence of labile acetyl groups. ijprajournal.com
Methacrylic Acid Copolymers (e.g., Eudragit® L, S)≥ 6.0 (L grades), ≥ 7.0 (S grades)Offers a range of dissolution pH values for more distal intestinal targeting. ijprajournal.comamazonaws.com

Studies comparing PVAP with other polymers have demonstrated its efficacy, particularly in the context of amorphous solid dispersions (ASDs), a technique used to enhance the solubility of poorly soluble drugs. nih.gov In one study, an ASD of indomethacin (B1671933) using PVAP showed superior dissolution performance at pH 5.5 compared to ASDs formulated with commonly used polymers like hydroxypropylmethylcellulose (B13716658) acetate succinate (B1194679) (HPMCAS) and Eudragit L100-55. nih.govsemanticscholar.org At pH 6.8, its performance was equivalent to the other polymers. nih.govsemanticscholar.org This suggests that PVAP can be an excellent carrier for ASDs intended for release in the upper small intestine.

The choice of enteric polymer depends on the specific drug substance and the desired therapeutic outcome, including the target release site in the gastrointestinal tract. ijprajournal.com While CAP has disadvantages related to its high dissolution pH and hygroscopicity, polymers like PVAP and HPMCP offer more versatile options, dissolving at a lower pH more representative of the upper intestinal environment. ijprajournal.com

Advanced Controlled Release System Architectures Utilizing PVAP

This compound (PVAP) is a polymer derivative of polyvinyl acetate, specifically a vinyl acetate polymer that has been partially hydrolyzed and then esterified with phthalic acid. mdpi.com Its primary application in pharmaceuticals is in enteric formulations and controlled-release systems. mdpi.com The controlled release properties of PVAP are attributed to its pH-dependent solubility; it remains intact in the highly acidic environment of the stomach and begins to dissolve as the pH rises in the small intestine. japsonline.comscispace.com This characteristic makes it a valuable excipient for designing advanced drug delivery systems that require precise control over the location and timing of drug release.

Multi-Layer Coating Research and Mechanisms of Release Modulation

Multi-layer coating is an advanced strategy used to achieve complex drug release profiles that are not possible with a single functional coat. This technique involves the sequential application of different polymer layers, each with distinct physicochemical properties, onto a drug core. The interaction between these layers modulates the release of the active pharmaceutical ingredient (API).

Research in this area has explored combining pH-dependent polymers like PVAP with pH-independent or biodegradable polymers to fine-tune drug release. The mechanism of release modulation in a multi-layer system incorporating PVAP is governed by several factors:

Layer Sequence and Thickness: The order in which polymer layers are applied is critical. For instance, an inner layer of a sustained-release polymer covered by an outer enteric layer of PVAP would delay the onset of release until the dosage form reaches the higher pH of the intestine. Conversely, applying PVAP as a sub-coat followed by a water-soluble polymer could be used to create a pulsatile release system. The thickness of the PVAP layer directly impacts the lag time before drug release commences in the target environment.

Polymer Combination: Combining PVAP with water-insoluble polymers, such as ethylcellulose, can create a coating that provides sustained release after the initial pH-triggered dissolution of the PVAP layer. The insoluble polymer forms a porous matrix through which the drug diffuses. The rate of diffusion is determined by the porosity and tortuosity of this matrix.

pH-Triggered Permeability: The fundamental mechanism of PVAP is its ionization at a specific pH. The phthalate groups on the polymer backbone are acidic and begin to ionize at a pH of approximately 5.0. scispace.com This ionization causes the polymer to swell and dissolve, leading to the disintegration of the coating and subsequent drug release. In a multi-layer system, this pH-triggered event can act as a switch, activating the release-controlling properties of the subsequent polymer layer.

The table below summarizes research findings on how different polymer combinations in layered systems can modulate drug release profiles.

Polymer Combination (Inner Layer -> Outer Layer)Release MechanismResulting Release Profile
Drug Core -> Sustained-Release Polymer -> PVAPThe PVAP outer layer prevents release in the stomach (pH 1.2). Upon entry to the intestine (pH > 5.0), the PVAP dissolves, exposing the sustained-release layer which then controls drug release over an extended period.Delayed, sustained release
Drug Core -> PVAP -> Water-Soluble PolymerThe outer water-soluble layer dissolves quickly. The PVAP layer then prevents release until the intestinal pH is reached.Delayed, immediate-release (pulsatile)
Drug Core -> Ethylcellulose/PVAP BlendThe blend provides pH-dependent release characteristics. The ratio of ethylcellulose to PVAP modulates the dissolution rate and matrix porosity once the pH trigger is met.pH-modulated, sustained release

Microparticle and Nanoparticle Encapsulation Studies with PVAP

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create microparticles or microcapsules, which can be used for controlled drug delivery. japsonline.com While PVAP is more commonly used as a coating material for larger dosage forms like tablets and pellets, it also serves as a matrix-forming polymer in the production of microparticles, particularly through techniques like spray drying and hot-melt extrusion for creating amorphous solid dispersions (ASDs).

The objective of using PVAP in these particulate systems is often to enhance the bioavailability of poorly soluble drugs. By dispersing the drug in its amorphous state within the PVAP matrix, the dissolution rate can be significantly increased compared to the crystalline form of the drug.

A study on the processability of PVAP via hot-melt extrusion demonstrated its suitability for creating ASDs. The research found that PVAP was extrudable when combined with a plasticizer (10% w/w PEG 3000) and could successfully form single-phased ASDs with the model drug indomethacin. nih.gov The dissolution performance of these ASDs was superior at pH 5.5 compared to other common enteric polymers. nih.gov The dissolution of the unprocessed PVAP was complete after 7.5 minutes at pH 6.8 and after 10 minutes at pH 5.5, highlighting its pH-dependent solubility which is central to its function. nih.gov

The table below outlines findings from studies on PVAP-based particulate systems.

Formulation TechniquePolymer(s) UsedKey Findings
Hot-Melt ExtrusionPVAP, PEG 3000 (plasticizer)Successfully produced amorphous solid dispersions (ASDs). The dissolution time of the polymer was only slightly affected by different processing parameters. The resulting ASDs showed superior dissolution at pH 5.5. nih.gov
Spray DryingPVAP, Model DrugForms microparticles where the drug is amorphously dispersed within the polymer matrix. Release is triggered by the pH-dependent dissolution of the PVAP matrix in the small intestine.
Coating of MicroparticlesCore Microparticle (e.g., PLGA), PVAP (coating)PVAP is applied as an outer enteric coat to microparticles made from a different core polymer. This prevents drug release in the stomach and allows for targeted release in the intestine.

Colon-Targeting Drug Delivery System Research

Targeting drugs to the colon is beneficial for treating local diseases such as ulcerative colitis, Crohn's disease, and colorectal cancer, as well as for the systemic delivery of peptide and protein drugs that are susceptible to degradation in the upper gastrointestinal (GI) tract. pnrjournal.com Colon-specific drug delivery systems (CDDS) are designed to protect the drug during its transit through the stomach and small intestine and trigger its release upon reaching the colon. researchgate.net

PVAP is a key polymer in pH-dependent systems for colon targeting. The pH of the human GI tract increases from 1-2 in the stomach to around 6-7 in the small intestine, and then slightly decreases in the proximal colon to about 6.4 before rising again. scispace.com While PVAP dissolves at a pH of about 5.0, which would lead to drug release in the small intestine, it is often used in combination with other polymers that dissolve at a higher pH to achieve more precise colon targeting. japsonline.comscispace.com

For instance, a dual-layer coating system might use an inner layer of a polymer like Eudragit® S, which dissolves at pH > 7.0 (characteristic of the distal ileum and colon), and an outer layer of PVAP. This combination ensures that the dosage form remains intact through both the stomach and the majority of the small intestine. Other approaches combine the pH-sensitive properties of PVAP with time-dependent release mechanisms or systems that are degraded by colonic bacteria. nih.gov

The following table summarizes various polymers used in pH-dependent colon-targeting systems and their dissolution thresholds.

PolymerThreshold pH for Dissolution
This compound (PVAP) ~5.0 japsonline.comscispace.com
Cellulose Acetate Phthalate (CAP)>6.0
Hydroxypropyl Methylcellulose Phthalate (HPMCP)5.0 - 5.5
Eudragit® L100-55>5.5
Eudragit® S100>7.0 mdpi.com
Eudragit® FS30D>7.0 japsonline.com

Research has shown that combining different pH-sensitive polymers, such as Eudragit® L100 and Eudragit® S100, can manipulate and improve the site-specificity of drug release for colonic delivery. nih.gov Similarly, PVAP can be part of such blended or layered systems to ensure the formulation successfully bypasses the upper GI tract to treat colonic diseases effectively. pnrjournal.com

Emerging Research Directions and Methodological Innovations for Polyvinyl Acetate Phthalate

Predictive Modeling and Computational Chemistry in PVAP Research

Computational chemistry and predictive modeling are transitioning from academic curiosities to indispensable tools in materials science. By simulating molecular interactions and predicting properties, these methods accelerate research and development, reduce experimental costs, and provide insights that are difficult to obtain through laboratory work alone.

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For PVAP, MD simulations can provide profound insights into its interactions with active pharmaceutical ingredients (APIs), plasticizers, and surrounding physiological media at an atomic level.

Researchers can model the conformational changes of PVAP chains and predict how they will interact with drug molecules to form stable amorphous solid dispersions (ASDs). Key parameters derived from MD simulations include interaction energy, radial distribution function (RDF), and hydrogen bond analysis, which collectively elucidate the strength and nature of intermolecular forces stabilizing the system. For example, a simulation could reveal that a specific API forms strong hydrogen bonds with the phthalate (B1215562) carboxyl groups of PVAP, which is critical for preventing drug recrystallization. This computational screening allows for the rational selection of compatible APIs and excipients, guiding formulation development. By simulating the polymer in different pH environments, researchers can also model the mechanism of its pH-dependent solubility, observing how the deprotonation of phthalate groups leads to conformational changes and dissolution.

Table 1: Parameters from Molecular Dynamics Simulations for PVAP Formulation

Simulation ParameterDescriptionApplication in PVAP Research
Interaction EnergyThe total energy of interaction between two or more molecules (e.g., PVAP and an API). A lower (more negative) energy indicates stronger, more favorable interactions.Predicting the miscibility and stability of PVAP-based amorphous solid dispersions.
Radial Distribution Function (g(r))Describes how the density of surrounding atoms varies as a function of distance from a reference atom. Peaks indicate a higher probability of finding atoms at a specific distance.Characterizing the local structure and proximity of drug molecules to specific functional groups on the PVAP polymer chain.
Hydrogen Bond AnalysisQuantifies the number and duration of hydrogen bonds formed between molecules within the simulated system.Identifying key interactions that stabilize the amorphous state and prevent API crystallization in solid dispersions.
Radius of Gyration (Rg)A measure of the overall size and shape of a polymer chain.Studying the swelling and dissolution behavior of PVAP in response to changes in pH by observing the expansion or collapse of the polymer coil.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. For PVAP, QSPR can be a valuable tool for designing new derivatives with tailored properties. By systematically modifying the PVAP structure—for instance, by varying the ratio of vinyl acetate (B1210297) to vinyl phthalate monomers or by introducing different co-monomers—a library of virtual polymers can be created.

QSPR models correlate molecular descriptors (numerical representations of a molecule's structure) with experimentally determined properties. For PVAP derivatives, these properties could include the glass transition temperature (Tg), solubility in different solvents, or drug-release kinetics. Once a statistically robust model is developed, it can be used to predict the properties of yet-to-be-synthesized PVAP derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. This approach significantly accelerates the discovery of new polymers with enhanced performance characteristics.

Table 2: Conceptual QSPR Model for Predicting PVAP Properties

Molecular Descriptors (Independent Variables)Predicted Property (Dependent Variable)Potential Application
Topological descriptors (e.g., connectivity indices), Quantum chemical descriptors (e.g., dipole moment), Constitutional descriptors (e.g., molecular weight, count of functional groups)Glass Transition Temperature (Tg)Designing PVAP derivatives with optimal thermal properties for processes like hot-melt extrusion.
Count of H-bond donors/acceptors, Polar surface area, Hydrophobicity descriptors (LogP)Aqueous Solubility at pH 6.8Optimizing the enteric release profile by tuning the pH-solubility switch.
Molecular shape descriptors, Steric parameters, Electronic descriptorsDrug-Polymer Interaction Parameter (Flory-Huggins)Screening for PVAP derivatives with high capacity for solubilizing specific poorly soluble drugs.

Integration of Artificial Intelligence and Machine Learning in PVAP Formulation Science

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by enabling the analysis of large, complex datasets to identify patterns and make predictions. In PVAP formulation science, these data-driven approaches can accelerate development, optimize processes, and lead to more robust and effective products.

The performance of a PVAP formulation, such as a tablet's enteric coating or an amorphous solid dispersion, depends on a multitude of factors including the PVAP grade, drug loading, type and concentration of plasticizers, and manufacturing process parameters. Data-driven models can be trained on historical formulation data to predict performance outcomes.

By compiling a database of past experiments—linking formulation inputs to performance outputs (e.g., dissolution profiles, stability data, mechanical properties)—machine learning algorithms like artificial neural networks (ANN), support vector regression (SVR), or random forests can be trained. These trained models can then predict the performance of new, untested formulations, significantly reducing the number of experiments required. This predictive capability is particularly useful for screening large numbers of potential formulations in the early stages of development.

AI can also be employed to optimize the synthesis of PVAP and its subsequent processing. The polymerization process involves variables such as temperature, monomer feed rates, and initiator concentration, which collectively determine the final properties of the polymer, including molecular weight, degree of phthalation, and residual monomer content.

AI algorithms can model the complex, non-linear relationships between these synthesis parameters and the resulting polymer properties. By defining a desired outcome—for example, a specific molecular weight and degree of substitution that yields optimal enteric properties—the AI can suggest the ideal synthesis conditions to achieve that target. Similarly, in processing techniques like hot-melt extrusion, AI can be used to optimize parameters like temperature, screw speed, and feed rate to ensure the creation of a stable, single-phase amorphous solid dispersion while minimizing polymer degradation.

ProcessInput Parameters for AI OptimizationTarget Output Properties
PVAP SynthesisReactor temperature profile, Monomer feed rate, Initiator concentration, Solvent typeTarget molecular weight, Desired degree of phthalation, Low polydispersity index, Minimal residual monomers
Hot-Melt Extrusion (HME)Extrusion temperature, Screw speed, Feed rate, Plasticizer concentrationHomogeneous amorphous solid dispersion, Minimal polymer/API degradation, Desired extrudate morphology
Film CoatingSpray rate, Inlet air temperature, Pan speed, Atomizing air pressureUniform coating thickness, Good adhesion, Absence of coating defects (e.g., cracking, peeling)

Novel Analytical Method Development for PVAP Characterization

Accurate and comprehensive characterization is fundamental to understanding and controlling the performance of PVAP. While standard techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD) are well-established, research is ongoing to develop novel and more advanced analytical methods.

A significant area of innovation is the development of in-line or on-line Process Analytical Technology (PAT). These tools monitor material properties in real-time during manufacturing, enabling better process control and ensuring consistent product quality. For example, Photon Density Wave (PDW) spectroscopy, which has been explored for monitoring the emulsion polymerization of polyvinyl acetate, could potentially be adapted to monitor PVAP synthesis or formulation processes. Such a technique could provide real-time data on particle size or concentration, allowing for immediate process adjustments.

Another emerging trend is the use of hyphenated analytical techniques. For instance, coupling TGA with Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of gaseous products evolved during the thermal decomposition of PVAP. This provides detailed mechanistic insights into its thermal stability and degradation pathways, which is crucial for processes like hot-melt extrusion where the polymer is exposed to high temperatures. Similarly, novel methods for quantifying the distribution of vinyl acetate and phthalate groups along the polymer chain are being developed to better correlate the polymer's micro-structure with its macroscopic properties.

Hyphenated Techniques for Comprehensive Degradation Product Identification

The comprehensive identification of degradation products resulting from the breakdown of Polyvinyl Acetate Phthalate (PVAP) is crucial for understanding its stability and aging characteristics. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose. actascientific.comnih.govscispace.com These methods allow for the separation of complex mixtures and the subsequent structural elucidation of the individual components.

Commonly employed hyphenated techniques in polymer degradation studies include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates degradation products based on their polarity and then provides mass information, allowing for the determination of molecular weights and elemental compositions. Tandem MS (MS-MS) can further provide fragmentation patterns for detailed structural identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile degradation products, GC-MS separates compounds based on their boiling points and provides mass spectra for identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique provides detailed structural information about the separated compounds, which is invaluable for unambiguously identifying unknown degradation products. actascientific.com

Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR): LC-FTIR helps in identifying the functional groups present in the degradation products as they are separated by the LC system. nih.gov

Studies on the degradation of the related polymer, Polyvinyl Acetate (PVAc), have shown that thermal and photo-oxidative aging can lead to deacetylation (loss of acetic acid) and chain scission. mdpi.comresearchgate.net For PVAP, degradation can be more complex due to the presence of the phthalate moiety. A multi-analytical approach combining several hyphenated techniques is often necessary to fully characterize the array of potential degradation products, which may include phthalic acid, mono-phthalate esters, vinyl acetate, acetic acid, and various oligomeric fragments. actascientific.comresearchgate.net

Table 1: Hyphenated Techniques in PVAP Degradation Analysis

TechniquePrincipleInformation ObtainedApplication to PVAP Degradation
LC-MSSeparation by liquid chromatography, detection by mass spectrometry.Molecular weight and fragmentation patterns of non-volatile products.Identifying oligomers, phthalic acid derivatives, and other polar degradation products.
GC-MSSeparation by gas chromatography, detection by mass spectrometry.Molecular weight and fragmentation patterns of volatile products.Detecting acetic acid, vinyl acetate, and smaller organic fragments.
LC-NMRSeparation by liquid chromatography, detection by NMR spectroscopy.Detailed molecular structure.Unambiguous identification of complex or novel degradation products.
LC-FTIRSeparation by liquid chromatography, detection by FTIR spectroscopy.Functional group identification.Confirming the presence of carbonyls, hydroxyls, and other groups in degradation products.

In-Situ and Real-Time Monitoring of PVAP Film Formation and Dissolution

Understanding the dynamics of film formation and dissolution is critical for optimizing the performance of PVAP in its applications, such as enteric coatings. In-situ and real-time monitoring techniques provide invaluable insights into these processes as they occur, without the need to stop the experiment and prepare samples for analysis.

Several innovative methods are being explored for the real-time study of polymer films:

Quartz Crystal Microbalance (QCM): This technique can monitor the mass change of a film with high sensitivity as it forms from a solution or dissolves. It provides real-time data on swelling, dissolution rates, and solvent uptake. nih.gov

Optical and Spectroscopic Ellipsometry: These non-invasive optical techniques can measure film thickness and refractive index in real-time, providing kinetic data on film formation and dissolution processes.

Fiber Optic Sensors: As demonstrated in studies with Polyvinyl Alcohol (PVA), fiber optic sensors can monitor changes in physical properties like the refractive index during solidification or dissolution, offering a cost-effective method for in-situ process monitoring. researchgate.net

Small-Angle Neutron Scattering (SANS): SANS can be used to follow the film formation of latex particles in-situ, providing information on the distribution and clustering of components within the drying film. nih.gov

Plasma Diagnostics: In deposition processes like plasma-enhanced chemical vapor deposition (PECVD), in-situ diagnostic tools such as optical emission spectroscopy (OES) and quadrupole mass spectrometry (QMS) can monitor the plasma chemistry and radical composition in real-time, which is crucial for controlling the film growth and properties. mdpi.com

For PVAP, these techniques could be applied to study how different formulations (e.g., with various plasticizers) and environmental conditions (e.g., pH, temperature) affect the rate and mechanism of enteric coating dissolution, ensuring the desired release profile. nih.govsemanticscholar.org

Research on Bio-Inspired Modifications and Environmentally Benign PVAP Alternatives

Growing environmental awareness and regulations are driving research into more sustainable polymers. This includes the development of bio-inspired modifications to existing polymers and the search for environmentally benign alternatives to materials like PVAP, which contains phthalates.

Bio-Inspired Modifications: Bio-inspired design involves mimicking structures and processes from nature to create new materials with enhanced properties. For polymers related to PVAP, research has explored:

Structural Mimicry: Inspired by natural structures like the foam-wall microarchitectures in avian skeletons, researchers have created Polyvinyl Alcohol (PVA) matrices with high interconnectivity for potential use in tissue engineering. nih.gov Similar principles could be applied to PVAP to create porous structures for controlled release applications.

Adhesive Properties: The strong adhesive properties of marine mussels have inspired the development of polymer films incorporating catechol moieties. Polydopamine, a bio-inspired polymer, can be used to modify surfaces and enhance adhesion. researchgate.net This approach could be used to improve the adhesion of PVAP coatings.

Environmentally Benign PVAP Alternatives: The primary environmental concern with PVAP is the presence of a phthalate moiety. Phthalates are a class of plasticizers that have faced scrutiny due to potential health and environmental risks. uml.edunih.gov Research into alternatives is focused on two main areas:

Non-Phthalate Plasticizers: For applications where a plasticizer is needed with a polymer like Polyvinyl Acetate (PVA), numerous eco-friendly alternatives to phthalates have been developed. adhesion.kr These include citrate (B86180) esters, benzoate (B1203000) esters, epoxidized soybean oil (ESBO), and polymeric plasticizers. nayakem.compishrochem.com

Bio-based Polymers: There is a significant push to develop polymers from renewable resources. This includes creating bio-based Polyvinyl Acetate from sources like corn or sugarcane, which reduces the reliance on petrochemicals and lowers the carbon footprint. patsnap.com Furthermore, research into biodegradable PVAc formulations aims to address the issue of plastic pollution. patsnap.compatsnap.com

Table 2: Environmentally Benign Alternatives to Phthalate Plasticizers

Alternative ClassExamplesKey PropertiesSource
Citrate EstersTriethyl citrate, Acetyl tributyl citrateBiodegradable, considered safe for food contact. pishrochem.comDerived from citric acid. pishrochem.com
Benzoate EstersDiethylene glycol dibenzoate, Dipropylene glycol dibenzoateHigh solvency, quick fusing, good resistance to oil and water. nayakem.comPetrochemical-based.
Bio-based OilsEpoxidized soybean oil (ESBO)Renewable, low volatility, improves thermal stability. pishrochem.comDerived from soybean oil. pishrochem.com
Polymeric PlasticizersPolyester adipatesLarge molecular weight reduces migration and leaching. pishrochem.comPetrochemical-based.

Application of Research Synthesis Methodologies in PVAP Literature Review

Systematic Reviews of PVAP Research Trends

A systematic review is a research methodology that uses a predefined, systematic, and explicit approach to identify, select, and critically appraise all relevant research on a specific topic. This methodology minimizes bias by employing a comprehensive search strategy and clear inclusion/exclusion criteria.

While a specific systematic review focusing solely on PVAP research trends may not be widely published, the methodology has been applied to the broader category of phthalates and their use in polymers like Polyvinyl Chloride (PVC). nih.govmdpi.com Such reviews have synthesized evidence on the health effects associated with phthalate exposure from consumer products. nih.govmdpi.com

Applying this methodology to the PVAP literature would be a valuable research endeavor. A systematic review could:

Map the evolution of PVAP synthesis and applications over time.

Identify key research clusters and influential studies in the field.

Summarize the state of knowledge on PVAP properties, performance, and stability.

Highlight gaps in the current literature, thereby guiding future research directions.

Analyze trends in the development of PVAP alternatives and modifications.

Meta-Analysis of PVAP Degradation Kinetics Data

A meta-analysis is a statistical technique used to combine the results of multiple independent studies to derive a single, more precise estimate of an effect. In the context of polymer science, a meta-analysis could be applied to degradation kinetics data to establish a more robust understanding of a material's stability under various conditions.

Studies on the thermal degradation of Polyvinyl Acetate (PVAc) have investigated its decomposition kinetics, determining parameters like activation energy and reaction order. uctm.eduvub.bedaneshyari.com However, results can vary between studies due to differences in experimental conditions (e.g., heating rate, atmosphere) and the specific grade of the polymer used.

A meta-analysis of existing PVAP and PVAc degradation kinetics data could:

Provide a more accurate and reliable estimate of the kinetic parameters for key degradation reactions (e.g., deacetylation, chain scission).

Investigate the influence of variables such as plasticizer content, molecular weight, and experimental conditions on degradation rates.

Identify sources of heterogeneity among study results.

Develop a more comprehensive and predictive model for the degradation of PVAP under different scenarios.

The application of this powerful statistical tool would represent a significant methodological innovation in the study of PVAP, moving from individual kinetic studies to a synthesized, overarching understanding of its degradation behavior.

Future Outlook and Unexplored Research Avenues in this compound Science

The science of this compound is at a crossroads, influenced by advancements in analytical chemistry, a growing demand for sustainable materials, and the increasing sophistication of data synthesis methodologies. The future of PVAP research will likely focus on several key areas.

Unexplored Research Avenues:

Advanced Degradation Pathway Elucidation: While the general degradation mechanisms of the vinyl acetate polymer backbone are known, a detailed investigation into the specific role of the phthalate moiety in the degradation of PVAP under various stressors (e.g., thermal, photo-oxidative, hydrolytic, microbial) is needed. The use of combined hyphenated techniques, such as LC-NMR-MS, could uncover novel degradation products and pathways.

Real-Time Performance Monitoring: There is a significant opportunity to apply in-situ monitoring techniques to study the performance of PVAP in its final application forms. For example, real-time imaging and sensing of the dissolution of PVAP enteric coatings within simulated gastrointestinal environments could provide unprecedented insights for formulation optimization.

Bio-inspired Functionalization: Research into the functionalization of the PVAP polymer backbone using bio-inspired molecules (e.g., catechols for adhesion, peptides for specific interactions) is a largely unexplored area that could lead to novel "smart" materials with tailored properties.

Computational Modeling: The development of robust computational models to predict the degradation kinetics and long-term stability of PVAP based on its molecular structure and environmental conditions would be a significant advancement. This could accelerate the development of more stable formulations and predict the environmental fate of the material.

Comprehensive Literature Synthesis: As outlined, the formal application of systematic review and meta-analysis methodologies to the existing body of PVAP literature is a critical next step to consolidate knowledge, resolve conflicting findings, and strategically direct future research efforts.

The future outlook for PVAP science is one of refinement and innovation. The focus will shift from basic characterization to a more nuanced understanding of its behavior, driven by advanced analytical methods and a commitment to developing more sustainable and high-performing materials.

Q & A

Q. What methodologies are recommended for characterizing the molecular structure of PVAP?

  • PVAP’s molecular structure can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., phthalate esters and acetate groups) and nuclear magnetic resonance (NMR) for backbone polymer confirmation. Cross-referencing with structural diagrams (e.g., Figure 1 in molecular studies) ensures accuracy, especially when distinguishing PVAP from similar polymers like polyvinyl acetate or polyvinyl pyrrolidone .

Q. How is the acid value of PVAP determined in pharmacopeial testing?

  • The acid value is measured via titration: dissolve ~10.0 g of PVAP in ethylene dichloride and denatured alcohol, then titrate with 0.02 N alcoholic potassium hydroxide. The endpoint is a faint pink color persisting for 30 seconds after adding phenolphthalein. This method ensures compliance with pharmacopeial standards (e.g., USP guidelines) .

Q. What are the critical steps in synthesizing PVAP via emulsion polymerization?

  • Key steps include:
  • Dissolving vinyl acetate and phthalic anhydride in a solvent system (e.g., ethylene dichloride).
  • Initiating polymerization with catalysts like ammonium persulfate.
  • Stabilizing the emulsion with surfactants (e.g., polyvinyl alcohol or OP-10).
  • Post-polymerization purification to remove unreacted monomers .

Advanced Research Questions

Q. How do formulation parameters in hot-melt extrusion affect PVAP’s performance in amorphous solid dispersions?

  • Critical parameters include:
  • Temperature : Must exceed PVAP’s glass transition temperature (Tg) to ensure polymer plasticity but avoid thermal degradation.
  • Screw speed : Optimized to balance shear stress and drug-polymer mixing.
  • Drug-polymer ratio : Impacts dissolution pH (target ~5.0 for enteric release) and stability.
    Contradictions in data (e.g., Tg variability across studies) require validation via differential scanning calorimetry (DSC) .

Q. What experimental approaches resolve contradictions in PVAP’s pH-dependent release profiles?

  • Discrepancies arise from differences in polymer molecular weight or plasticizer content. To address this:
  • Conduct dissolution testing across pH 1.2–7.4 using USP apparatus.
  • Compare release profiles of batches with varying phthalate substitution levels.
  • Use statistical tools (e.g., ANOVA) to identify significant variables. For example, higher phthalate content delays release until pH > 5.0 .

Q. How do PVAP-based enteric coatings interact with cationic polymers in binary blends?

  • PVAP (anionic) forms ionic complexes with cationic polymers (e.g., Eudragit E PO), altering film solubility. Methodological steps:
  • Prepare blends via solvent casting and analyze using FTIR to detect ionic interactions.
  • Evaluate film disintegration in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • Note: Excess cationic polymer can neutralize PVAP’s pH sensitivity, requiring optimization via Design of Experiments (DoE) .

Methodological Considerations

Q. What protocols ensure reproducibility in PVAP-based nanosystem preparation?

  • Standardize:
  • Solvent selection : Use methanol or ethanol for PVAP dissolution to avoid residual toxicity.
  • Drug loading : Optimize via solvent evaporation or nanoprecipitation, monitoring encapsulation efficiency via HPLC.
  • Stability testing : Store samples at 4°C and assess particle size (dynamic light scattering) over 30 days .

Q. How can researchers address conflicting data on PVAP’s degradation products?

  • Contradictions in thermal degradation studies (e.g., carbon oxides vs. phthalic acid byproducts) require:
  • Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS).
  • Comparative studies under inert vs. oxidative atmospheres.
  • Validation against safety thresholds (e.g., OSHA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.